Isobutyltrichlorosilane
Description
Foundational Concepts in Organosilicon Chemistry
Organosilicon chemistry centers on compounds containing carbon-silicon bonds. These compounds are noted for their unique chemical and physical properties, which differ significantly from their carbon-based counterparts. The silicon-carbon bond is longer and more polar than a typical carbon-carbon bond, influencing the reactivity and stability of organosilicon molecules.
A key characteristic of organosilicon compounds is the ease of substitution at the silicon atom compared to carbon. lkouniv.ac.in This heightened reactivity, particularly in chlorosilanes, is due to the high rate of bimolecular nucleophilic substitution. lkouniv.ac.in This property makes them excellent synthetic intermediates. lkouniv.ac.in The strength of silicon's bonds with other elements, such as fluorine, oxygen, and chlorine, is notably high, further contributing to their diverse applications. lkouniv.ac.in
Organosilanes can act as reducing agents, with the nature of the silicon-hydrogen bond being adaptable by altering the other groups attached to the silicon atom. researchgate.net This allows for tailored reductions of various substrates. researchgate.net Furthermore, silyl (B83357) protecting groups are extensively used in organic synthesis, especially for protecting alcohols and phenols. researchgate.net
The Significance of Trichlorosilanes as Synthetic Intermediates
Trichlorosilanes, including isobutyltrichlorosilane, are a vital class of organosilicon compounds that serve as precursors in the synthesis of a wide array of other silicon-containing molecules. lkouniv.ac.intokuyama.co.jp They are key intermediates in the production of silicone resins, silane (B1218182) adhesion promoters, and coupling agents. nih.gov High-purity trichlorosilane (B8805176) is particularly important in the semiconductor industry for manufacturing polycrystalline silicon, which is essential for epitaxial wafers used in integrated circuits and other electronic components. tokuyama.co.jpnih.gov
The reactivity of the silicon-chlorine bonds in trichlorosilanes allows for their conversion into other functionalized silanes through reactions with nucleophiles like Grignard reagents or organolithium compounds. lkouniv.ac.in This versatility makes them foundational materials in organosilicon synthesis. Recent research has also demonstrated the use of trichlorosilanes in novel catalytic reactions, such as nickel-catalyzed cycloadditions, to construct complex cyclic silicon-containing molecules. chemrxiv.org These cyclic chlorosilanes are versatile platform molecules that can be transformed into advanced silicon reagents. chemrxiv.org
Current Research Trajectories and Academic Relevance of this compound
This compound continues to be a subject of academic and industrial research due to its specific applications and role in developing new materials. Research efforts are focused on leveraging its properties for surface modification and the synthesis of complex molecular architectures.
One area of investigation involves the use of this compound in creating hydrophobic surfaces. gelest.com It is also employed in the synthesis of functionalized double-decker silsesquioxanes (DDSQs), which are nanostructured building blocks for advanced polymer materials with enhanced thermal stability and hydrophobicity. msu.edursc.org Studies have explored the separation of isomers produced in these reactions to create materials with well-defined properties. msu.edursc.org
Furthermore, this compound has been used in the development of innovative materials with specialized properties, such as antifogging and self-cleaning coatings. acs.org Its role in the hydrosilylation process, an important industrial reaction, has also been a subject of study. whiterose.ac.uk The compound is also utilized in modifying clays (B1170129) to create novel materials with tailored physicochemical properties for applications in various industries, including chemistry, cosmetics, and pharmaceuticals. google.com
Below is a table summarizing some key properties of this compound:
| Property | Value |
| Molecular Formula | C4H9Cl3Si |
| Molecular Weight | 191.55 g/mol cymitquimica.com |
| Appearance | Colorless to almost colorless clear liquid cymitquimica.com |
| Purity | >98.0% (GC) cymitquimica.com |
| Flash Point | 310.15 K figshare.com |
| Density | 1.162 g/cm³ gelest.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
trichloro(2-methylpropyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9Cl3Si/c1-4(2)3-8(5,6)7/h4H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBXOGFTVYQSOID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C[Si](Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9Cl3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0066329 | |
| Record name | Silane, trichloro(2-methylpropyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0066329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Silane, trichloro(2-methylpropyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
18169-57-8 | |
| Record name | Trichloro(2-methylpropyl)silane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18169-57-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Silane, trichloro(2-methylpropyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018169578 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silane, trichloro(2-methylpropyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Silane, trichloro(2-methylpropyl)- | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trichloroisobutylsilane | |
| Source | European Chemicals Agency (ECHA) | |
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Synthetic Methodologies for Isobutyltrichlorosilane and Its Derivatives
Direct Synthetic Routes to Isobutyltrichlorosilane
The synthesis of this compound, a key organosilicon compound, can be achieved through several direct methodologies. These routes are foundational in organosilicon chemistry and are adaptable for both laboratory and industrial-scale production.
The Grignard reaction is a fundamental and versatile method for forming silicon-carbon bonds. researchgate.net This process involves the reaction of an organomagnesium halide (Grignard reagent) with a silicon halide. For the synthesis of this compound, isobutylmagnesium chloride reacts with silicon tetrachloride.
The stepwise substitution of chlorine atoms on silicon tetrachloride by the Grignard reagent is a facile process, although controlling the degree of substitution can be challenging. lkouniv.ac.in The reactivity of the chlorosilane decreases with progressive alkyl substitution. lkouniv.ac.in To favor the formation of the monosubstituted product, this compound, reaction conditions such as stoichiometry and the order of addition are critical. gelest.com Typically, the reverse addition, where the silicon tetrachloride is added to the Grignard reagent, is preferred for partial substitution. gelest.com
The general scheme for the Grignard synthesis of this compound is as follows: (CH₃)₂CHCH₂MgCl + SiCl₄ → (CH₃)₂CHCH₂SiCl₃ + MgCl₂
This method is particularly useful for laboratory-scale synthesis due to its versatility. scienceinfo.com However, for industrial applications, other methods are often more economically viable. researchgate.net
Table 1: Key Parameters in Grignard Synthesis of this compound
| Parameter | Description | Significance |
| Reactants | Isobutylmagnesium chloride and Silicon tetrachloride | Forms the desired Si-C bond. |
| Solvent | Typically diethyl ether or tetrahydrofuran (B95107) (THF) | Stabilizes the Grignard reagent. gelest.com |
| Addition Order | Reverse addition (silane to Grignard) | Favors monosubstitution. gelest.com |
| Stoichiometry | Controlled ratio of Grignard reagent to silicon tetrachloride | Prevents over-alkylation to di- and tri-substituted silanes. |
| Temperature | Typically low to ambient temperatures | Controls reaction rate and selectivity. |
Reaction of Olefins with Chlorohydrosilanes
Hydrosilylation is a significant industrial process for the synthesis of organosilicon compounds, involving the addition of a silicon-hydride bond across a carbon-carbon double bond. bohrium.commdpi.com To produce this compound, isobutylene (B52900) is reacted with trichlorosilane (B8805176) (HSiCl₃). This reaction is typically catalyzed by transition metal complexes. mdpi.com
A variety of transition metal catalysts are effective for the hydrosilylation of alkenes, with platinum-based catalysts like Speier's catalyst and Karstedt's catalyst being classical examples. sigmaaldrich.com Rhodium and ruthenium-based catalysts have also demonstrated high efficacy and selectivity. sigmaaldrich.commdpi.com The choice of catalyst can significantly influence the reaction's regioselectivity and efficiency. sigmaaldrich.com For the hydrosilylation of isobutylene with trichlorosilane, the desired product is the terminal addition product, this compound.
The general reaction is: (CH₃)₂C=CH₂ + HSiCl₃ → (CH₃)₂CHCH₂SiCl₃
Research in this area focuses on developing more active, selective, and environmentally benign catalysts, including those based on abundant first-row transition metals. mdpi.com
Table 2: Common Catalysts in Hydrosilylation of Alkenes
| Catalyst Type | Examples | Key Features |
| Platinum-based | Speier's catalyst (H₂PtCl₆), Karstedt's catalyst | High activity, widely used in industry. sigmaaldrich.com |
| Rhodium-based | Wilkinson's catalyst ([RhCl(PPh₃)₃]), [Rh(cod)₂]BF₄ | Can offer different selectivity compared to platinum. sigmaaldrich.comnih.gov |
| Ruthenium-based | [Ru(benzene)Cl₂]₂, Grubbs' catalysts | Can provide access to different isomers. sigmaaldrich.com |
| Other Transition Metals | Iron, Cobalt, Nickel complexes | Explored as more sustainable alternatives. mdpi.com |
Analysis of Isomerization during Hydrosilylation
A common side reaction in the hydrosilylation of olefins is the isomerization of the starting alkene, which can be promoted by the catalyst. In the case of isobutylene, which is a terminal olefin, isomerization can lead to the formation of internal olefins, although this is less of a concern with isobutylene's structure. However, the regioselectivity of the hydrosilylation itself is a critical factor. The addition of the silyl (B83357) group can occur at either the terminal or the internal carbon of the double bond. The desired product, this compound, results from anti-Markovnikov addition to the terminal carbon. The catalyst and reaction conditions play a crucial role in directing the regioselectivity of the Si-H addition. libretexts.org
On an industrial scale, the precursor trichlorosilane (HSiCl₃) is produced through several key processes. researchgate.net The direct synthesis, or direct chlorination, involves the reaction of metallurgical grade silicon with hydrogen chloride gas at high temperatures in a fluidized bed reactor. pensoft.net
Si + 3HCl → HSiCl₃ + H₂
Another significant industrial route is the hydrochlorination of silicon tetrachloride (SiCl₄), which is often a byproduct of other silicon-based chemical processes. researchgate.netpensoft.net In this process, silicon tetrachloride is reacted with hydrogen gas in the presence of silicon. pensoft.net
3SiCl₄ + 2H₂ + Si → 4HSiCl₃
Redistribution reactions are also employed to produce trichlorosilane. ntnu.no These reactions involve the exchange of substituents on a silicon atom. For instance, silicon tetrachloride can react with dichlorosilane (B8785471) in the presence of a catalyst to yield trichlorosilane. ntnu.no
SiCl₄ + SiH₂Cl₂ ⇌ 2HSiCl₃
These large-scale methods ensure a steady supply of trichlorosilane, which is a vital precursor for the synthesis of this compound and other organosilanes. researchgate.net
Derivatization and Transformative Syntheses Utilizing this compound as a Precursor
This compound is a versatile precursor in organosilicon chemistry due to the reactivity of its Si-Cl bonds. These bonds are susceptible to nucleophilic substitution, allowing for the introduction of a wide range of functional groups. This process, known as derivatization, transforms this compound into various other organosilanes with tailored properties. sigmaaldrich.comresearchgate.net
For example, the chlorine atoms can be replaced by alkoxy groups through reaction with alcohols, forming isobutyl(trialkoxy)silanes. These alkoxysilanes are important as silane (B1218182) coupling agents and in sol-gel processes.
(CH₃)₂CHCH₂SiCl₃ + 3ROH → (CH₃)₂CHCH₂Si(OR)₃ + 3HCl
Similarly, reaction with amines can yield aminosilanes, and hydrolysis leads to the formation of silanols, which can then condense to form polysiloxanes.
The isobutyl group itself can also be a site for further chemical transformation, although this is less common than reactions at the silicon center. The versatility of this compound as a starting material makes it a valuable building block for the synthesis of more complex organosilicon molecules and materials. nih.gov
Synthesis of Polyhedral Oligomeric Silsesquioxane (POSS) and Double-Decker Silsesquioxane (DDSQ) Architectures
The synthesis of Polyhedral Oligomeric Silsesquioxanes (POSS) and Double-Decker Silsesquioxanes (DDSQ) from this compound is primarily achieved through hydrolytic condensation. This process involves the reaction of the silane precursor with water, leading to the formation of intermediate silanols which subsequently condense to form a stable, three-dimensional Si-O-Si cage framework. The isobutyl groups from the precursor remain as peripheral substituents on the final silsesquioxane cage, imparting specific solubility and thermal properties to the final material. rsc.org The specific architecture of the resulting silsesquioxane, whether a fully condensed cage (like T8), an incompletely condensed open-cage, or a double-decker structure, can be controlled by manipulating reaction conditions such as stoichiometry, solvent, and temperature. nih.gov
Coupling Reactions Leading to Silsesquioxanes
The foundational reaction for forming silsesquioxanes from this compound is hydrolytic condensation. researchgate.net In this process, the Si-Cl bonds of the this compound molecule are hydrolyzed to form highly reactive silanol (B1196071) (Si-OH) groups. These silanols are unstable and readily undergo intermolecular condensation reactions with other silanols, eliminating water to form stable siloxane (Si-O-Si) bridges. gelest.com
The reaction sequence can be generalized as follows:
Hydrolysis: i-BuSiCl₃ + 3H₂O → i-BuSi(OH)₃ + 3HCl
Condensation: 2 i-BuSi(OH)₃ → (HO)₂(i-Bu)Si-O-Si(i-Bu)(OH)₂ + H₂O
Through controlled, successive condensation steps, complex cage-like structures are assembled. A common and highly important intermediate in the synthesis of functionalized POSS is the incompletely condensed trisilanol, heptaisobutylsilsesquioxane trisilanol (i-Bu₇Si₇O₉(OH)₃). rsc.org This open-cage POSS derivative serves as a versatile building block for further chemical modification. rsc.org
Approaches for Synthesis of Di-substituted Double-Decker Silsesquioxane Monomers
Double-Decker Silsesquioxanes (DDSQ) are a specific class of silsesquioxanes characterized by a ladder-like, dual-ring structure. The synthesis of di-substituted DDSQ monomers typically employs a "corner-capping" strategy. This method involves the reaction of a pre-formed tetrasilanol DDSQ precursor, such as cis-(PhSiO₁.₅)₈(OH)₄, with a di-substituted dichlorosilane (R₂SiCl₂) or difluorosilane. msu.edunih.gov This reaction caps (B75204) the open silanol sites of the DDSQ framework, resulting in a fully condensed and di-functionalized structure. msu.edu
While many syntheses start with phenyl-substituted DDSQ tetrasilanols, the general reaction is: DDSQ(OH)₄ + 2 R₂SiCl₂ → DDSQ(-O-Si(R₂)-O-)₂ + 4 HCl
This synthetic route allows for the precise installation of two functional groups onto the DDSQ core, making it a valuable monomer for creating advanced hybrid polymers. nih.govsemanticscholar.org The reaction of DDSQ with nadic anhydride (B1165640) followed by reaction with diamines and maleic anhydride is one pathway to create DDSQ-bismaleimide (DDSQ-BMI) cage structures. nih.gov
Challenges and Methodologies for Geometric Isomer Separation (cis/trans)
A significant challenge in the synthesis of di-substituted Double-Decker Silsesquioxanes is the formation of geometric isomers, specifically cis and trans configurations, which arise from the relative orientation of the substituents on the cage. msu.edu These isomers often possess very similar physical properties, making their separation difficult. researchgate.net
Several methodologies have been developed to address this challenge:
Fractional Crystallization : This is a common and effective method that exploits the subtle differences in solubility between the cis and trans isomers in a specific solvent or solvent mixture. researchgate.netvedantu.com For instance, isomers of DDSQ with aminophenyl moieties have been successfully separated using a tetrahydrofuran (THF) and hexanes solvent system, where the cis isomer can be up to 33 times more soluble than the trans isomer. researchgate.netvedantu.com
Chromatographic Techniques : High-Performance Liquid Chromatography (HPLC) has proven successful in separating cis and trans DDSQ isomers. researchgate.net The separation mechanism in adsorption HPLC is influenced by steric constraints and hydrogen bonding interactions between the isomers and the stationary phase. researchgate.netchromforum.org Reversed-phase chromatography on standard columns like C18 can also be employed to resolve geometric isomers. chromforum.org Other techniques like azeotropic distillation and the formation of urea (B33335) complexes have also been reported for separating isomers in other chemical systems. google.com
The ability to isolate pure geometric isomers is crucial, as the specific geometry can significantly influence the material's final properties, including its packing behavior and performance in polymer matrices. researchgate.net
Structural Characterization of Silsesquioxane Derivatives
The confirmation of the structure and purity of silsesquioxane derivatives derived from this compound relies on a suite of advanced analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy :
²⁹Si NMR is the most definitive technique for characterizing the silicon-oxygen framework. researchgate.net It provides information about the symmetry of the cage and the chemical environment of each silicon atom. researchgate.net Different silicon environments, such as T-units (RSiO₃) in the cage and silicon atoms bonded to hydroxyl groups (D-units, RSi(OH)O₂), appear at distinct chemical shifts. nih.gov For example, in incompletely condensed silsesquioxanes, Si atoms bonded to an OH group resonate at a higher chemical shift (e.g., around -60 ppm) compared to fully condensed Si atoms within the cage (e.g., -68 to -70 ppm). researchgate.net The presence of cis and trans isomers in DDSQ can also be verified by the appearance of distinct sets of peaks in the ²⁹Si NMR spectrum. mdpi.com
¹H and ¹³C NMR are used to confirm the structure of the isobutyl and other organic substituents attached to the cage. msu.edu
Fourier-Transform Infrared (FTIR) Spectroscopy : FTIR is used to identify characteristic vibrational modes. Strong absorptions around 1100 cm⁻¹ are indicative of the Si-O-Si siloxane cage framework, while the presence of Si-OH groups in incompletely condensed silsesquioxanes gives rise to broad bands in the 3200-3400 cm⁻¹ region. nih.gov
Mass Spectrometry : Techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry are used to confirm the molecular weight of the synthesized silsesquioxane molecules.
The table below summarizes typical ²⁹Si NMR chemical shifts for different silicon environments in silsesquioxane structures.
Generation of Silanols and Hybrid Silica (B1680970) Gels
The initial step in the transformation of this compound into more complex materials is its hydrolysis to form silanols. These silanol intermediates are the fundamental building blocks not only for discrete POSS cages but also for extended networks that form hybrid silica gels through sol-gel processes.
Hydrolysis Mechanisms of Chlorosilanes and Silanol Formation
The hydrolysis of chlorosilanes like this compound is a rapid reaction that proceeds via a nucleophilic substitution mechanism. researchgate.netsemanticscholar.org The reaction is highly sensitive to factors such as pH, water concentration, and solvent. nih.govunm.edu
The mechanism can be described as follows:
Nucleophilic Attack : A water molecule acts as a nucleophile, attacking the electron-deficient silicon atom of the this compound molecule.
Leaving Group Departure : A chloride ion is displaced, and a proton is transferred from the attacking water molecule, resulting in the formation of a Si-OH bond and hydrochloric acid (HCl). researchgate.net This process occurs stepwise for all three chlorine atoms.
i-BuSiCl₃ + H₂O → i-BuSiCl₂(OH) + HCl
i-BuSiCl₂(OH) + H₂O → i-BuSiCl(OH)₂ + HCl
i-BuSiCl(OH)₂ + H₂O → i-BuSi(OH)₃ + HCl
Catalysis : The reaction can be catalyzed by both acid and base. unm.edugelest.com Under acidic conditions, the reaction is thought to be initiated by the protonation of the chloro group, making the silicon atom more susceptible to attack by water. nih.gov Under basic conditions, hydroxide (B78521) ions directly attack the silicon atom. unm.edu The HCl generated during the hydrolysis of chlorosilanes makes the process autocatalytic under acidic conditions. nih.gov
Condensation : The resulting isobutylsilanetriol, i-BuSi(OH)₃, is highly reactive and undergoes immediate condensation reactions with other silanol molecules. gelest.comresearchgate.net This condensation eliminates a molecule of water to form a siloxane (Si-O-Si) bond, which is the basis for the polymerization that leads to the formation of oligomers, POSS cages, and extended silica gel networks. gelest.com
The balance between the rates of hydrolysis and condensation is a critical factor that determines the structure of the final product, whether it be discrete molecules or a cross-linked gel. unm.edu
Condensation Processes to Form Siloxane Bonds and Hybrid Gels
The formation of siloxane bonds (Si-O-Si) through condensation reactions is a fundamental process in silicon chemistry, enabling the transformation of monomeric silanes like this compound into oligomeric and polymeric structures, including hybrid gels. The process typically begins with the hydrolysis of the chlorosilane to a silanol (Si-OH). This compound, upon hydrolysis, yields isobutylsilanetriol.
Subsequent condensation of these silanol intermediates leads to the formation of siloxane bonds, releasing water or alcohol in the process. unm.edu The polymerization can occur through two primary pathways:
Water-producing condensation : Two silanol groups react to form a siloxane bond and a molecule of water. Si-OH + HO-Si → Si-O-Si + H₂O
Alcohol-producing condensation : A silanol group reacts with an alkoxysilane group (formed if hydrolysis is incomplete or conducted in an alcohol solvent) to produce a siloxane bond and an alcohol molecule. Si-OH + RO-Si → Si-O-Si + R-OH
These condensation reactions are the basis of sol-gel processing, a versatile method for producing solid materials from small molecules. researchgate.net The sol-gel process involving organotrialkoxysilanes, such as the ethoxy derivative of this compound, can be catalyzed by acids or bases. unm.eduresearchgate.net The choice of catalyst significantly influences the structure of the resulting material. For instance, basic conditions tend to produce more cage-like or cyclic structures, while acidic catalysis can lead to larger, ladder-like structures. researchgate.net
Recent advancements have explored novel ketone-assisted or aldehyde-assisted condensation processes for alkoxy-functional silanes. nih.govmdpi.com These methods, often catalyzed by specific metal complexes, can facilitate siloxane bond formation under different conditions, producing byproducts like dialkoxy ketals or acetals instead of water or alcohol. nih.govmdpi.com The development of such non-hydrolytic condensation routes expands the toolkit for creating tailored polysiloxane materials, including foams, hyperbranched polymers, and cross-linked networks or gels. google.com The incorporation of the isobutyl group from the original silane imparts hydrophobic properties to the final hybrid material.
Control of Reactivity and Stability in Silanol Systems
Both hydrolysis and condensation occur via bimolecular displacement reactions, which can be catalyzed by either acid or base. unm.edu
Acid Catalysis : Under acidic conditions, a hydroxyl or alkoxyl group attached to the silicon is protonated, making it a better leaving group. This facilitates nucleophilic attack by water (hydrolysis) or another silanol (condensation).
Base Catalysis : Under basic conditions, hydroxyl or silanolate anions directly attack the silicon atom, leading to hydrolysis or condensation. unm.edu
The inductive effects of the substituents on the silicon atom play a significant role. The isobutyl group is an electron-donating alkyl group, which can influence the stability of charged transition states in these reactions. Conversely, the substitution of chloro or alkoxy groups with hydroxyl groups during hydrolysis increases the electron-withdrawing effect at the silicon center. unm.edu The stability of silanols is also a key consideration; they are prone to self-condensation, and controlling this tendency is essential for achieving specific material structures. The lability of all substituents on the silicon atom means that the system often moves towards an equilibrium state that is dependent on the concentrations of water, alcohol, the type of solvent, and the catalyst used. unm.edu
Synthesis of Defined Oligo-ladder Polyphenylsilsesquioxanes and Related Structures
Polysilsesquioxanes are a class of organosilicon compounds with the general formula (RSiO₃⸝₂)ₙ, characterized by a well-defined, ladder-like, cage, or random structure. The synthesis of defined structures, such as oligo-ladder polyphenylsilsesquioxanes (L-PPSQs), requires precise control over the condensation process. mdpi.com While this specific example uses phenyl groups, the underlying principles are applicable to the formation of ladder structures from other organotrichlorosilanes like this compound.
A common strategy for synthesizing ladder-like structures involves the polycondensation of cyclic siloxanetetraols, such as cis-tetraphenylcyclotetrasiloxanetetraol. mdpi.com This approach allows for the controlled formation of the double-stranded siloxane backbone characteristic of ladder polymers. The reaction conditions, including temperature, monomer concentration, and the presence of water, have a profound effect on the molecular weight and structure of the resulting polymer. mdpi.com
Another synthetic route is the heterofunctional condensation of precursors with different reactive groups. For example, novel tricyclic ladder oligomethylsilsesquioxanes have been prepared by reacting a tetraisocyanato-substituted cyclotetrasiloxane with a disiloxane-diol. researchgate.netbohrium.com This method allows for the stepwise construction of the ladder framework. To analyze and confirm the structure of these complex molecules, residual silanol groups are often capped with a reagent like trimethylchlorosilane before analysis by techniques such as GPC, NMR, and X-ray crystallography. mdpi.comresearchgate.net
Preparation of Functionalized Silanes and Silyl Protecting Groups
Synthesis of Alkoxysilanes (e.g., Isobutyltriethoxysilane)
This compound is a key precursor for the synthesis of functionalized alkoxysilanes, such as isobutyltriethoxysilane (B103999). This transformation is typically achieved by reacting the trichlorosilane with an alcohol, in this case, ethanol. The reaction results in the substitution of the chloro groups with ethoxy groups, producing isobutyltriethoxysilane and hydrogen chloride (HCl) as a byproduct.
(CH₃)₂CHCH₂SiCl₃ + 3 C₂H₅OH → (CH₃)₂CHCH₂Si(OC₂H₅)₃ + 3 HCl
This process yields a versatile product, isobutyltriethoxysilane, which is an organosilicon compound with both a hydrophobic isobutyl group and reactive ethoxy groups. siwinsilicone.com These ethoxy groups can undergo hydrolysis and condensation, making isobutyltriethoxysilane a common coupling agent, adhesion promoter, and surface modifier in coatings, adhesives, and sealants. siwinsilicone.com It is also used in sol-gel processes to create hybrid organic-inorganic materials. siwinsilicone.com To improve efficiency and conversion rates, which can exceed 90%, industrial preparation methods may involve continuous production using solid-loaded complex catalysts followed by rectification and purification. google.com
Table 1: Properties of Isobutyltriethoxysilane
| Property | Value |
|---|---|
| CAS Number | 17980-47-1 |
| Molecular Formula | C₁₀H₂₄O₃Si |
| Molecular Weight | 220.38 g/mol sigmaaldrich.com |
| Appearance | Clear, colorless liquid siwinsilicone.com |
| Boiling Point | 190-191 °C sigmaaldrich.com |
| Density | ~0.88 g/mL at 25 °C sigmaaldrich.com |
Development of Bulky Silyl Protecting Groups (e.g., Di-tert-butylisobutylsilyl triflate)
The isobutylsilyl moiety can be incorporated into more complex structures to form sterically hindered (bulky) silyl protecting groups. These groups are valuable tools in organic synthesis for selectively masking and demasking hydroxyl groups. An example is the di-tert-butylisobutylsilyl (BIBS) group. nih.gov This group combines the isobutyl substituent with two bulky tert-butyl groups on the same silicon atom, creating a highly sterically demanding environment around the protected alcohol.
The corresponding silylating agent, di-tert-butylisobutylsilyl triflate (BIBS-OTf), can be used to introduce this protecting group. nih.gov The triflate (trifluoromethanesulfonate) group is an excellent leaving group, making the silicon atom highly electrophilic and reactive towards alcohols.
The development of such bulky protecting groups is driven by the need for enhanced stability and selectivity in complex multi-step syntheses. A related and widely used bulky silylating agent is di-tert-butylsilyl bis(trifluoromethanesulfonate), or DTBS-ditriflate. sigmaaldrich.comchemicalbook.com It is prepared by treating di-tert-butylchlorosilane (B1588140) with trifluoromethanesulfonic acid. chemicalbook.com This reagent is used to protect 1,2-, 1,3-, and 1,4-diols by forming cyclic silylene derivatives. chemicalbook.com The development of the BIBS group represents a further refinement, offering unique steric and electronic properties for specific synthetic challenges. nih.gov
Table 2: Comparison of Bulky Silylating Agents
| Compound Name | Acronym | CAS Number | Molecular Formula | Key Feature |
|---|---|---|---|---|
| Di-tert-butylisobutylsilyl triflate | BIBS-OTf | 1314639-86-5 | C₁₃H₂₇F₃O₃SSi nih.gov | Tri-alkyl substituted, highly bulky |
Reactivity and Selectivity of Silyl Protecting Groups in Organic Transformations
Bulky silyl protecting groups, including those with isobutyl substituents, exert significant influence on the reactivity and stereoselectivity of organic reactions, particularly in carbohydrate chemistry. beilstein-journals.orgnih.govresearchgate.net Their large size can alter the conformation of molecules, direct the approach of reagents, and modify the reactivity of neighboring functional groups. beilstein-journals.org
The di-tert-butylisobutylsilyl (BIBS) group, due to its steric bulk, offers new possibilities in synthetic processes. nih.gov Its derivatives are robust, and its specific properties can be exploited to control reaction outcomes. nih.gov For example, bulky silyl groups can change the conformation of a pyranose ring in a glycosyl donor, transforming it into a "superarmed" donor with enhanced reactivity, or conversely, locking it into an unreactive conformation to "disarm" it. beilstein-journals.org This allows for highly selective glycosylation reactions, where specific hydroxyl groups react in the presence of others. beilstein-journals.org
The choice of a silyl group affects not only reactivity but also stereoselectivity. For instance, the presence of a bulky di-tert-butylsilylene (DTBS) group on a glucosyl donor can direct nucleophilic attack to a specific face of the molecule, leading to high β-selectivity in glycosylation reactions. beilstein-journals.org The ability of these sterically demanding groups to control reaction pathways makes them indispensable tools for the synthesis of complex natural products and other challenging organic molecules. beilstein-journals.org
Ammonolysis and Polymerization to Organosilazane Polymers
The synthesis of organosilazane polymers from this compound is a multi-step process that begins with the reaction of the monomer with ammonia (B1221849), a process known as ammonolysis. This is followed by the polymerization of the resulting ammonolysis products, often with the aid of a catalyst, to yield higher molecular weight organosilazane polymers. These polymers are precursors to advanced ceramic materials.
The reaction of an organotrichlorosilane with ammonia can be represented by the following general equation:
n RSiCl₃ + 3n NH₃ → [RSi(NH)₁.₅]n + 3n NH₄Cl
For this compound, the resulting product would be a polyisobutylsilsesquiazane, with the empirical formula [i-BuSi(NH)₁.₅]n. The structure of the ammonolysis products can vary depending on the reaction conditions and the nature of the organic substituent (R group). The steric bulk of the isobutyl group is likely to influence the structure of the resulting products. Bulky substituents can hinder intermolecular condensation, potentially favoring the formation of lower molecular weight cyclic or cage-like structures over linear polymers.
For instance, the ammonolysis of other alkyltrichlorosilanes has been shown to yield various structures. The ammonolysis of methyltrichlorosilane (B1216827) (CH₃SiCl₃) can produce a cage-like oligosilazane with the composition (CH₃)₉Si₉(NH)₁₂N. nih.gov It is plausible that the ammonolysis of this compound would yield analogous, albeit more sterically hindered, silsesquiazane structures.
The reaction is typically carried out in an inert solvent to dissipate the heat of the reaction and to facilitate the handling of the reactants and products. The choice of solvent and reaction temperature can also influence the outcome of the ammonolysis reaction.
Table 1: Expected Products from the Ammonolysis of this compound
| Product Type | General Structure | Potential Properties |
| Cyclic Oligomers | [i-BuSi(NH)]₃, [i-BuSi(NH)]₄ | Soluble in organic solvents, serve as building blocks for larger polymers. |
| Cage Compounds | (i-BuSi)ₓ(NH)ᵧ | Well-defined molecular structures, potentially crystalline. |
| Oligomeric/Polymeric Silsesquiazanes | [i-BuSi(NH)₁.₅]n | Can range from viscous liquids to solid materials, precursors to ceramic materials. |
Catalytic Polymerization of Ammonolysis Products to Organosilazanes
The products obtained from the ammonolysis of organotrichlorosilanes are often oligomeric and require a subsequent polymerization step to achieve higher molecular weights suitable for applications such as ceramic precursors. This polymerization is typically achieved through condensation reactions, which can be promoted by the use of a catalyst. Basic catalysts are commonly employed for this purpose, as they are capable of deprotonating the N-H bonds in the silazane oligomers, facilitating further condensation and the formation of a more extended Si-N network.
The polymerization process generally involves heating the ammonolysis product in the presence of a catalytic amount of a strong base. Catalysts capable of deprotonation, such as alkali metal hydrides (e.g., KH), amides (e.g., KNH₂), or other strong bases, can be effective. google.com The catalyst initiates the deprotonation of a nitrogen atom, creating a nucleophilic site that can then attack a silicon atom in a neighboring molecule, leading to the elimination of a small molecule, such as ammonia, and the formation of a new Si-N bond.
This process of catalytic cross-linking converts the lower molecular weight oligomers into a higher molecular weight, more densely cross-linked polyorganosilazane network. The properties of the final polymer, such as its molecular weight, solubility, and processability, can be tailored by controlling the polymerization conditions, including the type and concentration of the catalyst, the temperature, and the reaction time.
Table 2: Potential Basic Catalysts for the Polymerization of Isobutylsilsesquiazane
| Catalyst Type | Example | Mechanism of Action | Expected Outcome |
| Alkali Metal Hydrides | Potassium Hydride (KH) | Deprotonation of N-H bonds to form a highly nucleophilic nitrogen anion. | Effective polymerization at moderate temperatures, leading to high molecular weight polymers. |
| Alkali Metal Amides | Potassium Amide (KNH₂) | Acts as a strong base to deprotonate N-H bonds. | Promotes condensation reactions and cross-linking of the silazane network. |
| Organometallic Bases | Butyllithium (BuLi) | Can act as a strong base for deprotonation. | May also lead to side reactions, requiring careful control of reaction conditions. |
| Amines | Various organic amines | Can act as weaker bases, catalyzing the reaction at higher temperatures. | Offers milder reaction conditions but may require longer reaction times. dtu.dk |
Advanced Materials Science Applications of Isobutyltrichlorosilane Derived Systems
Development of Organic-Inorganic Hybrid Materials
Organic-inorganic hybrid materials combine the distinct properties of organic polymers (e.g., flexibility, processability) and inorganic components (e.g., rigidity, thermal stability) at the molecular level. Isobutyltrichlorosilane is instrumental in forming these materials through processes that create covalent linkages between the organic and inorganic phases, resulting in a truly synergistic material.
Sol-Gel Processing for Hybrid Materials Synthesis
The sol-gel process is a highly adaptable wet-chemical technique used to produce solid materials from a chemical solution (sol) that evolves into a gel-like network. ias.ac.inmdpi.com When this compound is used as a precursor, it partakes in a series of hydrolysis and condensation reactions to form a stable, three-dimensional siloxane (Si-O-Si) network. sol-gel.net
The process begins with the hydrolysis of the reactive Si-Cl bonds in this compound upon controlled addition of water. This reaction replaces the chloro groups with hydroxyl (-OH) groups, forming isobutylsilanetriol. Subsequently, these silanol (B1196071) intermediates undergo condensation reactions with each other and with other precursors (like tetraethyl orthosilicate, TEOS) to build the inorganic silica-based network. nih.gov The non-hydrolyzable isobutyl group, which is covalently bound to the silicon atom via a stable Si-C bond, remains intact and becomes an integral part of the final material, imparting organic character to the inorganic framework. ias.ac.in This integration of the isobutyl groups modifies the final properties of the xerogel, influencing its porosity, hydrophobicity, and mechanical characteristics.
Table 1: Key Stages of Sol-Gel Synthesis with this compound
| Stage | Description | Key Reactions |
|---|---|---|
| Hydrolysis | The reactive chloro groups on the silicon atom of this compound are replaced by hydroxyl groups in the presence of water. | (CH₃)₂CHCH₂SiCl₃ + 3H₂O → (CH₃)₂CHCH₂Si(OH)₃ + 3HCl |
| Condensation | The newly formed silanol groups react with each other or with other hydrolyzed silane (B1218182) molecules to form siloxane (Si-O-Si) bridges, releasing water or alcohol. This step builds the inorganic network. | 2 (CH₃)₂CHCH₂Si(OH)₃ → ((CH₃)₂CHCH₂SiO₁.₅)₂ + 3H₂O |
| Gelation & Aging | As condensation continues, a continuous, porous, three-dimensional network forms, resulting in a solid gel. The gel is then aged to strengthen the network. | Network cross-linking and solvent entrapment. |
| Drying | The solvent is removed from the gel's pores, leading to the final solid material (xerogel or aerogel). The isobutyl groups provide internal organic functionality. | Solvent evaporation from the porous structure. |
Applications as Coupling Agents in Composites and Coatings
The mechanism involves the trichlorosilyl (B107488) group reacting with hydroxyl groups present on the surface of inorganic substrates like glass, metal oxides, or fillers. nih.govshinetsusilicone-global.com This reaction forms strong, covalent oxane bonds (Substrate-O-Si), anchoring the molecule to the inorganic surface. researchgate.net The outward-facing isobutyl groups then create a hydrophobic, non-polar interface that is physically compatible with organic polymer matrices. nih.gov This enhanced compatibility improves the dispersion of inorganic fillers within a polymer and strengthens the interfacial adhesion, leading to composite materials with enhanced mechanical strength, moisture resistance, and durability. shinetsusilicone-global.com In coatings, this modification improves adhesion to inorganic substrates, preventing delamination and enhancing protective qualities.
Surface Functionalization and Engineering
Modifying the surface properties of materials is crucial for controlling wetting, adhesion, and biocompatibility. This compound is used to create thin, molecular-scale films that permanently alter the surface chemistry of a substrate.
Formation and Characterization of Self-Assembled Monolayers (SAMs)
Self-assembled monolayers are highly organized molecular films that form spontaneously on the surface of a solid substrate. Alkyltrichlorosilanes are a well-studied class of molecules for forming robust SAMs on substrates bearing surface hydroxyl groups, such as silicon wafers with a native oxide layer (Si/SiO₂) and glass. researchgate.netharvard.edu
The formation of a SAM from this compound on a hydroxylated surface is a multi-step process driven by the high reactivity of the silicon-chloride bonds.
Physisorption and Hydrolysis: Initially, this compound molecules from a non-aqueous solution adsorb onto the substrate surface. Trace amounts of water present on the surface initiate the hydrolysis of the Si-Cl bonds to form reactive silanol (Si-OH) groups. harvard.edu
Covalent Bonding: The silanol groups on the isobutylsilane molecule then react with the hydroxyl groups (-OH) on the substrate surface (e.g., Si-OH on a silicon wafer). This condensation reaction forms a strong, covalent siloxane (Si-O-Si) bond that anchors the molecule to the surface.
Lateral Cross-linking: The remaining silanol groups on adjacent, anchored molecules condense with each other, forming a cross-linked polysiloxane network parallel to the substrate surface. This lateral polymerization provides the monolayer with its characteristic stability and robustness.
Table 2: Mechanism of this compound SAM Formation
| Step | Process | Chemical Transformation |
|---|---|---|
| 1 | Hydrolysis | The trichlorosilyl headgroup reacts with surface water to form a silanetriol. |
| 2 | Surface Condensation | The silanol groups of the molecule form covalent Si-O-Si bonds with the hydroxylated substrate. |
| 3 | Lateral Polymerization | Adjacent molecules on the surface cross-link via Si-O-Si bonds, creating a stable 2D network. |
The quality of a SAM is determined by the packing density and order of the assembled molecules. The molecular geometry of the precursor plays a critical role in this organization. The isobutyl group of this compound is branched, which introduces significant steric hindrance compared to the linear alkyl chains found in precursors like octadecyltrichlorosilane (OTS). nih.gov
Table 3: Comparative Properties of SAMs: Steric Hindrance Effects
| Property | This compound SAM | Octadecyltrichlorosilane (OTS) SAM (Linear Chain) |
|---|---|---|
| Molecular Packing Density | Lower due to the bulky isobutyl group. | High, approaching crystalline density. |
| Monolayer Order | Amorphous/disordered due to steric hindrance preventing close packing. | Highly ordered with alkyl chains in a quasi-crystalline, all-trans configuration. |
| Monolayer Thickness | Relatively thin, determined by the short isobutyl chain length. | Thicker, determined by the extended length of the C18 alkyl chain. rsc.org |
| Surface Coverage | May be less complete, with more potential for defects due to inefficient packing. | High degree of surface coverage. |
Tailoring Surface Properties for Specific Interactions (e.g., hydrophobicity, hydrophilicity)
The modification of surfaces with organosilanes, such as this compound, is a fundamental technique for tailoring the interfacial properties of materials. This process leverages the formation of self-assembled monolayers (SAMs), which are highly ordered molecular layers that spontaneously form on the surface of a substrate. The primary application of SAMs derived from this compound is to impart hydrophobicity to normally hydrophilic surfaces like glass, silicon wafers, and other metal oxides that possess surface hydroxyl (-OH) groups.
The mechanism involves the reaction of the trichlorosilyl headgroup of the this compound molecule with the surface silanol (Si-OH) groups. This reaction, which occurs via hydrolysis and condensation, results in the formation of a stable, covalent siloxane (Si-O-Si) bond between the silane and the substrate. The isobutyl groups, being non-polar hydrocarbon chains, then form the new outermost surface. This dense layer of alkyl groups significantly lowers the surface energy.
The degree of hydrophobicity is quantifiable by measuring the water contact angle on the modified surface. A hydrophilic surface, such as clean glass, has a very low contact angle, where water droplets spread out. After modification with an this compound SAM, the surface becomes hydrophobic, characterized by a high water contact angle (typically >90°), causing water to bead up. This tailored surface interaction is critical in applications requiring water repellency, controlled adhesion, or specific biocompatibility. While isobutyl groups create a hydrophobic surface, other organosilanes with different terminal functional groups (e.g., amino or carboxyl groups) can be used to render surfaces hydrophilic.
Patterning of Surfaces with SAMs using Lithographic Techniques
Creating spatially defined regions of differing surface chemistry is crucial for applications in microelectronics, biosensors, and microfluidics. Lithographic techniques combined with the self-assembly of silanes provide a powerful toolset for such surface patterning. sci-hub.st These methods allow for the precise placement of this compound-derived SAMs, enabling the creation of surfaces with alternating hydrophobic and hydrophilic regions.
Two common lithographic approaches used for patterning silane SAMs are:
Photolithography: In this technique, a substrate is first uniformly coated with the this compound SAM. A layer of photoresist is then applied and subsequently exposed to UV light through a photomask that contains the desired pattern. The exposed (or unexposed, depending on the type of resist) photoresist is washed away, and the underlying SAM in these newly opened regions can be removed, typically by plasma treatment or UV-ozone exposure. Finally, the remaining photoresist is stripped, leaving behind a stable pattern of the hydrophobic isobutyl-terminated SAM. researchgate.net
Soft Lithography (Microcontact Printing - µCP): This is a versatile and cost-effective alternative to traditional photolithography. mdpi.com It involves using an elastomeric stamp, commonly made of polydimethylsiloxane (PDMS), which has a relief pattern on its surface. nih.gov The stamp is "inked" with a solution of this compound and then brought into contact with the substrate. The silane molecules are transferred from the stamp to the surface only in the areas of contact, forming a patterned SAM. mdpi.com The un-stamped regions remain unmodified or can be backfilled with a different silane to create a contrasting surface chemistry. This subtractive stamping process can achieve high-resolution patterns with high fidelity. nih.gov
These techniques enable the fabrication of chemically heterogeneous surfaces, where the patterned hydrophobic SAMs can direct cell adhesion, control fluid flow in microchannels, or serve as templates for the selective deposition of other materials. sci-hub.st
Functionalization of Mesoporous Silica (B1680970) Nanoparticles (MSNs)
Grafting Methods for Surface Modification
The grafting method, also known as post-synthesis modification, is a widely used approach to functionalize mesoporous silica nanoparticles (MSNs). This technique involves the covalent attachment of organic molecules onto the surface of pre-synthesized MSNs. In the context of this compound, the process entails suspending the synthesized MSNs in an anhydrous solvent, such as toluene, followed by the addition of the silane.
The reaction occurs between the chlorosilyl groups of the this compound and the abundant silanol (Si-OH) groups present on the surface of the MSNs. This forms robust covalent Si-O-Si bonds, effectively "grafting" the isobutyl groups onto the nanoparticle surface. The primary advantage of this method is that the structural integrity, particle size, and pore ordering of the original MSNs are well-preserved, as the modification is a separate step after the nanoparticle formation. However, a significant drawback is that the functionalization may not be uniform. The diffusion of the silane molecules into the narrow mesopores can be limited, leading to a higher density of grafted groups near the pore openings and on the external surface, with fewer groups functionalizing the interior pore walls. chemicalbook.com
One-Pot Co-condensation Approaches for Organic Functionalization
The one-pot co-condensation approach represents an alternative and often more efficient method for incorporating organic functionalities into MSNs. In this strategy, the organic functionalization and the formation of the mesoporous silica structure occur simultaneously in a single synthesis step. chemicalbook.com For functionalization with isobutyl groups, this compound (the organosilane precursor) is added to the synthesis mixture along with the primary silica source, such as tetraethylorthosilicate (TEOS), and a surfactant template.
During the sol-gel process, both the TEOS and the this compound hydrolyze and co-condense around the surfactant micelles. After the removal of the surfactant template, the resulting MSNs have isobutyl groups integrated throughout the entire silica framework, not just on the surface. This method typically leads to a more uniform and homogeneous distribution of the organic functionalities within the nanoparticles. chemicalbook.com The co-condensation route is simpler and more direct than post-synthesis grafting. chemicalbook.com
Control over Organic Functionality Content and Pore Structure in MSNs
The choice of functionalization method and the concentration of the organosilane precursor are critical parameters that allow for precise control over the final properties of the MSNs.
Organic Functionality Content: In the co-condensation method, the amount of organic functionality incorporated into the final material can be relatively precisely controlled by adjusting the initial molar ratio of this compound to the main silica source (e.g., TEOS) in the reaction mixture. researchgate.net For the grafting method, the final content depends on factors like reaction time, temperature, and the initial concentration of surface silanol groups available for reaction.
Pore Structure: The functionalization method can significantly influence the mesoporous structure.
In grafting , the pore diameter of the MSNs will slightly decrease due to the volume occupied by the attached isobutyl groups. If the grafting density is too high, it can lead to pore blockage, especially near the entrances, which reduces the surface area and pore volume accessible to other molecules.
In co-condensation , the presence of the bulky, non-polar isobutyl groups during the self-assembly process can interfere with the organization of the surfactant template. researchgate.net At low concentrations of this compound, the ordered mesoporous structure (like that of MCM-41) can be maintained. However, at higher concentrations, the organosilane can disrupt the micellar packing, potentially leading to a less ordered or even disordered pore structure, and can influence the final particle morphology. researchgate.netresearchgate.net This effect allows for the tuning of pore characteristics by carefully managing the synthesis conditions. researchgate.net
Table 1: Comparison of Functionalization Methods for Mesoporous Silica Nanoparticles (MSNs)
| Feature | Grafting (Post-Synthesis Modification) | One-Pot Co-condensation |
|---|---|---|
| Process | Two-step: MSN synthesis followed by reaction with organosilane. | Single-step: Organosilane is added during MSN synthesis. |
| Distribution of Groups | Primarily on the external surface and near pore entrances; potentially non-uniform. chemicalbook.com | Homogeneously distributed throughout the silica framework. chemicalbook.com |
| Pore Structure Integrity | Original pore structure is well-preserved, though pore diameter may decrease slightly. | High organosilane concentration can disrupt mesopore ordering. researchgate.net |
| Control of Content | Dependent on surface silanol density and reaction conditions. | Controlled by the initial molar ratio of precursors. |
| Risk of Pore Blockage | Higher, especially with bulky functional groups. | Lower, as groups are built into the walls. |
Polymer Science and Engineering
In polymer science and engineering, organosilanes like this compound serve primarily as highly effective coupling agents and surface modifiers, particularly in the fabrication of polymer-based composite materials. sci-hub.st The fundamental role of a coupling agent is to act as a molecular bridge at the interface between two dissimilar materials—typically an inorganic filler or reinforcement (like glass fibers, silica, or metal oxides) and an organic polymer matrix. sci-hub.stnih.gov This bridging action is crucial for improving the adhesion and compatibility between the hydrophilic inorganic surface and the often hydrophobic polymer. researchgate.net
The mechanism involves the trichlorosilyl group of the this compound reacting with the hydroxyl groups on the inorganic filler's surface, forming strong, stable covalent bonds. This effectively modifies the surface of the filler, making it more organophilic and compatible with the polymer matrix. The non-reactive isobutyl group on the silane then physically interacts with the polymer chains through van der Waals forces, improving the stress transfer from the polymer matrix to the reinforcing filler.
Enhanced Mechanical Properties: Increased tensile strength, flexural strength, and impact resistance. sci-hub.st
Improved Durability: Better resistance to moisture and harsh environmental conditions, as the strong interfacial bond prevents water from penetrating and weakening the interface.
Better Filler Dispersion: Surface treatment with the silane can help prevent the agglomeration of filler particles within the polymer matrix, leading to a more uniform and reliable material. nih.gov
Beyond composites, this compound can be used for the direct surface modification of polymer films or objects through techniques like chemical vapor deposition to impart hydrophobicity or alter adhesion characteristics.
Table 2: Illustrative Effect of Alkylsilane Surface Modification
| Property | Unmodified Substrate (e.g., Glass) | Substrate Modified with this compound SAM |
|---|---|---|
| Surface Chemistry | Hydrophilic (terminating in -OH groups) | Hydrophobic (terminating in -CH2CH(CH3)2 groups) |
| Surface Energy | High | Low |
| Water Contact Angle | Low (< 20°) | High (> 90°) |
| Wettability | High (water spreads) | Low (water beads) |
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Tetraethylorthosilicate (TEOS) |
| Polydimethylsiloxane (PDMS) |
Investigation of Polymerization Mechanisms
Organotrichlorosilanes, as a class of compounds, are known to participate in various polymerization reactions, either as initiators, co-initiators, or monomers. However, specific studies focusing on this compound in cationic and radiation-induced polymerization are not extensively documented.
Cationic Polymerization Studies (e.g., Isobutylene (B52900) Polymerization)
Cationic polymerization of isobutylene is a well-established industrial process typically initiated by a Lewis acid in the presence of a proton source (initiator). Common Lewis acids include aluminum trichloride (AlCl₃) and titanium tetrachloride (TiCl₄). The mechanism involves the formation of a carbocation that propagates by adding to monomer units. While alkylaluminum chlorides are known to act as co-initiators in such polymerizations, specific research detailing the role of this compound as a direct initiator or co-initiator for isobutylene polymerization is not prominently featured in available literature. The reactivity of the Si-C bond and the steric hindrance from the isobutyl group would be key factors in its potential activity.
Radiation-Induced Polymerization and Cross-linking
Radiation-induced polymerization utilizes high-energy radiation, such as gamma rays or electron beams, to generate reactive species (radicals, cations, or anions) that initiate polymerization. This method offers the advantage of being catalyst-free and can be performed at low temperatures. Organosilicon compounds can be involved in radiation-induced processes, often leading to cross-linked materials with enhanced thermal and mechanical properties. However, specific studies detailing the use of this compound in radiation-induced polymerization and cross-linking are not widely reported. The interaction of high-energy radiation with the C-H, C-Si, and Si-Cl bonds in this compound would determine the nature of the initiating species and the subsequent polymerization or cross-linking pathways.
Formation of Robust Cross-linked Polymer Networks (e.g., via Chemical Vapor Deposition)
Chemical Vapor Deposition (CVD) is a versatile technique for producing thin films and coatings. In the context of polymer networks, a volatile precursor is introduced into a reaction chamber where it decomposes and/or reacts on a heated substrate to form a polymeric film. Organosilanes are frequently used as precursors in CVD to deposit silicon-containing polymers. The trichlorosilyl group (-SiCl₃) is highly reactive and can undergo hydrolysis and condensation reactions to form a cross-linked polysiloxane network. While the general principle suggests that this compound could be a suitable precursor for CVD, specific research on its use to form robust cross-linked polymer networks is not extensively documented. The isobutyl group would be incorporated into the resulting polymer network, influencing its properties such as hydrophobicity and thermal stability.
Precursors for Advanced Ceramic Materials
Organosilicon polymers are widely investigated as precursors to silicon-based ceramics like silicon carbide (SiC) and silicon nitride (Si₃N₄). The polymer-to-ceramic conversion typically involves the synthesis of a tractable polymer, shaping it into the desired form, and then pyrolyzing it at high temperatures in a controlled atmosphere.
Synthesis of Silicon Nitride (Si₃N₄) and Silicon Carbide (SiC) Enriched Ceramics
The synthesis of silicon nitride from organosilicon precursors often involves the reaction of chlorosilanes with ammonia (B1221849) or amines to form polysilazanes, which are then pyrolyzed. For silicon carbide, polycarbosilanes are common precursors. While various alkyl- and aryl-substituted chlorosilanes have been explored for this purpose, specific and detailed research on the use of this compound as a primary precursor for the synthesis of Si₃N₄ and SiC enriched ceramics is not well-documented in the available scientific literature. The isobutyl group would influence the processing of the precursor and the composition of the final ceramic, particularly the carbon content.
Applications in Ceramic Coatings, Fibers, and Matrix Materials
This compound serves as a valuable precursor in the synthesis of advanced silicon-based ceramics, particularly silicon carbide (SiC). As an organosilicon compound, it belongs to a class of materials known as preceramic polymers. The transformation from the molecular precursor to a ceramic involves a process of polymerization followed by pyrolysis (thermal decomposition in an inert atmosphere).
The fundamental chemistry involves the hydrolysis of the Si-Cl bonds in this compound to form silanols (Si-OH). These silanols are highly reactive and undergo condensation reactions to form a cross-linked polysiloxane network. This polymeric gel can then be shaped or applied to a substrate. Upon high-temperature pyrolysis, the organic isobutyl groups and the siloxane backbone decompose and rearrange to form silicon carbide, a hard and thermally stable ceramic.
Ceramic Coatings: this compound can be used in chemical vapor deposition (CVD) processes to create SiC coatings. chapmanhall.comkindle-tech.com In a typical CVD process, the volatile silane precursor is introduced into a reaction chamber at high temperatures, where it decomposes and deposits a thin film of SiC onto a substrate. chapmanhall.comkindle-tech.com Such coatings provide exceptional hardness, wear resistance, and protection against corrosion and high-temperature oxidation.
Ceramic Fibers: The production of continuous SiC ceramic fibers often relies on the spinning of a preceramic polymer. google.com A polymer derived from this compound can be synthesized to have appropriate viscosity and spinnability. This polymer is extruded into fine filaments, which are then pyrolyzed to convert them into dense, high-strength silicon carbide fibers. These fibers are critical reinforcements for advanced composites.
Ceramic Matrix Materials: In the fabrication of Ceramic Matrix Composites (CMCs), a key challenge is to fully densify the ceramic matrix around the reinforcing fibers. mu.edu.trmdpi.com The Polymer Impregnation and Pyrolysis (PIP) process is a widely used technique where a low-viscosity preceramic polymer is used to infiltrate a fiber preform (a woven or braided structure of ceramic fibers). google.com A polymer derived from this compound is suitable for this purpose. The process involves multiple cycles of infiltration and pyrolysis to build up the matrix density, filling the voids within the fiber architecture. google.com This method leverages the liquid state of the polymer precursor to achieve thorough infiltration, which is crucial for the final mechanical properties of the composite. mu.edu.trresearchgate.net
| Application | Precursor Role | Process Involved | Resulting Material |
| Ceramic Coatings | Source of Si and C | Chemical Vapor Deposition (CVD) | Silicon Carbide (SiC) Film |
| Ceramic Fibers | Polymer Spinning | Polymer Synthesis, Extrusion, Pyrolysis | Silicon Carbide (SiC) Fiber |
| Matrix Materials | Infiltrating Agent | Polymer Impregnation & Pyrolysis (PIP) | Silicon Carbide (SiC) Matrix |
Environmental Remediation and Biointerface Applications
This compound is an effective agent for the removal of microplastics from water through a process known as agglomeration-fixation. This strategy leverages the reactivity of the silane in water to create a binding network that captures and consolidates small plastic particles into larger, easily removable agglomerates.
When introduced into water, this compound rapidly hydrolyzes at its three chloro-groups to form isobutylsilanetriol. These silanol intermediates are unstable and quickly condense with each other to form a three-dimensional, amorphous polysiloxane network, similar to silica. Simultaneously, these reactive intermediates bond to the surface of microplastic particles. The hydrophobic isobutyl groups of the silane have a strong affinity for non-polar microplastics like polyethylene (PE) and polypropylene (PP), enhancing the binding process.
This dual action—polymer network formation and surface binding—effectively "glues" the microplastic particles together, forming larger clusters. These agglomerates grow to a size (typically >1 mm) where they can be easily removed from the water through simple filtration, sedimentation, or flotation techniques. Research has demonstrated that the effectiveness of this removal process is influenced by the chemical properties of both the silane and the microplastic.
A study comparing various organosilanes found that those with non-polar organic groups, such as this compound, achieved high removal efficiencies for non-polar microplastics. The polarity match between the silane's organic group and the target polymer is a critical factor for successful agglomeration.
| Microplastic Polymer | Polarity | Typical Removal Efficiency with Non-Polar Organosilanes |
| Polyethylene (PE) | Non-Polar | 97 - 98.3% |
| Polypropylene (PP) | Non-Polar | 97 - 98.3% |
| Polyvinylchloride (PVC) | Polar | 30 - 55% |
This compound is used to create specialized surfaces that resist the adhesion of biological matter, a property crucial for bioinert and anti-biofouling applications. The mechanism relies on the formation of a stable, low-energy surface through the process of self-assembly.
Trichlorosilanes, including this compound, can react with hydroxyl (-OH) groups present on the surface of many materials, such as glass, silicon wafers, and metal oxides. This reaction forms a strong, covalent Si-O-Substrate bond. The molecules then arrange themselves into a highly ordered, one-molecule-thick layer known as a Self-Assembled Monolayer (SAM). rsc.orgossila.com
When a surface is treated with this compound, the isobutyl groups are oriented outwards, away from the substrate. This creates a dense, non-polar, and hydrophobic surface. The key principles behind its anti-biofouling and bioinert character are:
Hydrophobicity: The isobutyl-terminated surface repels water, which is the medium for most biological interactions. This makes it difficult for microorganisms and proteins to gain an initial foothold.
Low Surface Energy: The alkyl surface has a low surface energy, which minimizes the thermodynamic driving force for the adsorption of biomolecules. Proteins and bacteria tend to adhere more strongly to high-energy surfaces.
Creation of a Hydration Layer: While the surface itself is hydrophobic, its interaction with the aqueous environment can structure water molecules at the interface, creating a repulsive hydration layer that physically hinders the approach of biomolecules. researchgate.net
By preventing the initial step of protein adsorption, these SAMs effectively inhibit the subsequent cascade of events that leads to the formation of biofilms and larger-scale biofouling. researchgate.netmdpi.com This makes this compound a useful molecule for rendering materials bioinert for applications in medical implants, biosensors, and marine equipment where preventing biological adhesion is critical. researchgate.net
Mechanistic Investigations and Reaction Pathway Analysis
Fundamental Reaction Pathways in Organosilicon Chemistry
The reactivity of isobutyltrichlorosilane is primarily dictated by the highly polarized silicon-chlorine (Si-Cl) bonds. These bonds provide a reactive center for a variety of important transformations common to organosilicon chemistry.
The hydrolysis of chlorosilanes, such as this compound, is a foundational reaction that initiates the formation of silicone polymers. This process involves the cleavage of Si-Cl bonds by water, followed by the condensation of the resulting silanol (B1196071) intermediates.
Hydrolysis: this compound reacts with water to replace the chlorine atoms with hydroxyl (-OH) groups, forming isobutylsilanetriol and releasing hydrogen chloride (HCl).
i-BuSiCl₃ + 3H₂O → i-BuSi(OH)₃ + 3HCl
Condensation: The newly formed silanol groups are unstable and readily react with each other to form stable silicon-oxygen-silicon (Si-O-Si) linkages, known as siloxane bonds, releasing water in the process. This polymerization process can lead to a variety of structures, from linear chains to complex three-dimensional networks.
2 i-BuSi(OH)₃ → (HO)₂(i-Bu)Si-O-Si(i-Bu)(OH)₂ + H₂O
The mechanisms for these reactions are typically bimolecular displacement reactions that can be catalyzed by either acids or bases. unm.edu Under acidic conditions, the reaction is initiated by the protonation of a hydroxyl or alkoxy group attached to the silicon. unm.edu In contrast, under basic conditions, hydroxide (B78521) or silanolate anions attack the silicon atom directly. unm.edu The rate of both hydrolysis and condensation is highly dependent on factors such as pH and water concentration. unm.eduresearchgate.net Generally, hydrolysis is faster at low pH, while condensation is significantly promoted at high pH. researchgate.net
| Condition | Effect on Hydrolysis | Effect on Condensation | Mechanistic Feature |
| Acidic (Low pH) | Rate is generally fast. researchgate.net | Rate is generally slow. researchgate.net | Involves protonation of a group attached to silicon. unm.edu |
| Neutral (pH ≈ 7) | Both reactions are slow. researchgate.net | Both reactions are slow. researchgate.net | Uncatalyzed pathway has high activation energy. |
| Basic (High pH) | Rate is slower than in acid. researchgate.net | Rate is significantly promoted. researchgate.net | Involves direct attack of an anion (e.g., OH⁻) on silicon. unm.edu |
Hydrosilylation is a key reaction in organosilicon chemistry, involving the addition of a silicon-hydride (Si-H) bond across an unsaturated bond, such as a carbon-carbon double bond. nih.gov While this compound does not itself contain an Si-H bond, related trichlorosilanes (HSiCl₃) are crucial reagents in these processes, and the resulting products are structurally analogous. nih.govresearchgate.net This reaction is almost always catalyzed by transition metal complexes, most famously those containing platinum, such as Speier's catalyst (H₂PtCl₆) and Karstedt's catalyst. nih.govsigmaaldrich.com
The catalytic cycle for hydrosilylation is complex and subject to ongoing research, but a generally accepted mechanism (the Chalk-Harrod mechanism is a classic example) involves several key steps:
Oxidative Addition: The hydrosilane (e.g., HSiCl₃) reacts with the platinum catalyst, breaking the Si-H bond and forming a platinum-hydrido-silyl intermediate.
Olefin Coordination: The alkene substrate coordinates to the platinum center.
Insertion: The alkene inserts into either the Pt-H or Pt-Si bond. This migratory insertion step is often rate-determining and dictates the regioselectivity of the final product.
Reductive Elimination: The final product, an alkylsilane, is eliminated from the platinum center, regenerating the active catalyst to continue the cycle.
Rhodium complexes have also been developed as highly efficient and selective catalysts for the hydrosilylation of certain substrates with trichlorosilane (B8805176), sometimes outperforming traditional platinum catalysts. nih.govresearchgate.net
| Step | Description | Key Intermediate Species |
| 1. Catalyst Activation | Pre-catalyst is converted to an active catalytic species. | Active Pt(0) or other low-valent metal complex. |
| 2. Oxidative Addition | The Si-H bond of the silane (B1218182) adds to the metal center. | Hydrido(silyl)metal complex (e.g., LₙPt(H)(SiCl₃)). |
| 3. Alkene Coordination | The C=C bond of the alkene coordinates to the metal center. | Alkene-metal complex. |
| 4. Migratory Insertion | The alkene inserts into the metal-hydride or metal-silyl bond. | Alkyl-metal or silyl-metal species. |
| 5. Reductive Elimination | The final alkylsilane product is formed and released, regenerating the catalyst. | Regenerated active catalyst. |
The silicon atom in this compound is highly electrophilic, or "electron-poor." This is due to the strong electron-withdrawing effect of the three chlorine atoms. Consequently, it is susceptible to attack by nucleophiles, which are "electron-rich" species that can donate a pair of electrons to form a new covalent bond. masterorganicchemistry.com
Reactions with Nucleophiles: A nucleophile (Nu⁻) attacks the electrophilic silicon center, leading to the displacement of one of the chloride ions (a good leaving group). This reaction typically proceeds via a nucleophilic substitution mechanism, often an Sₙ2-type pathway, where the nucleophile approaches the silicon atom from the side opposite to the leaving group.
Nu⁻ + i-BuSiCl₃ → [i-BuSiCl₃(Nu)]⁻ → i-BuSiCl₂(Nu) + Cl⁻
Common nucleophiles include water (as seen in hydrolysis), alcohols, amines, and Grignard reagents. These reactions are fundamental to synthesizing a wide array of functionalized organosilicon compounds. The reactivity of nucleophiles and electrophiles can often be predicted using principles like the Hard and Soft, Acids and Bases (HSAB) theory, which suggests that soft electrophiles react preferentially with soft nucleophiles, and hard electrophiles with hard nucleophiles. nih.govnih.gov
Reactions with Electrophiles: Reactions of highly chlorinated silanes like this compound with electrophiles are less common because the molecule itself lacks significant centers of high electron density. The silicon atom is electrophilic, not nucleophilic. However, in broader silane chemistry, organosilanes can react with electrophiles, particularly if the organic group attached to the silicon can be attacked or if the silane contains a nucleophilic site. The vast majority of reactions in this class involve a nucleophile attacking an electrophile. masterorganicchemistry.com
Computational and Theoretical Approaches to Reaction Mechanisms
To gain a deeper, atomistic understanding of the complex reaction pathways discussed above, researchers employ powerful computational chemistry techniques. These simulations allow for the exploration of reaction dynamics, transition states, and energy landscapes that are often difficult or impossible to observe experimentally.
Ab initio molecular dynamics (AIMD) is a simulation method that models the movement of atoms over time based on forces calculated directly from first-principles electronic structure theory, without relying on pre-set parameters. arxiv.orgmdpi.com This "on-the-fly" calculation of forces allows AIMD to accurately simulate chemical reactions, including the breaking and forming of covalent bonds. arxiv.orgrsc.org
For a compound like this compound, AIMD can be used to:
Simulate the hydrolysis process by modeling the interaction of a silane molecule with multiple water molecules, tracking the proton transfer and bond cleavage/formation steps in real-time. mdpi.com
Investigate the initial steps of a catalytic cycle, such as the oxidative addition of a silane to a metal catalyst, by simulating the dynamic interactions between the reactants.
Determine the structure and stability of short-lived reaction intermediates.
AIMD simulations provide a powerful tool for understanding the detailed microscopic mechanisms of complex chemical processes in condensed phases. arxiv.orgmdpi.com
While AIMD is excellent for observing the dynamics of a system, it can be computationally expensive to simulate rare events, such as crossing a high energy barrier in a chemical reaction. Metadynamics (MTD) is an enhanced sampling technique designed to overcome this limitation. rsc.org
MTD works by adding a history-dependent bias potential to the system's potential energy surface along specific collective variables (reaction coordinates). This discourages the simulation from revisiting previously explored states and pushes it to explore new regions, effectively accelerating the process of crossing energy barriers. By combining MTD with AIMD, researchers can efficiently map the free energy surface of a reaction, identifying stable intermediates, transition states, and the minimum energy pathways connecting them. rsc.org This combined approach is particularly powerful for elucidating complex reaction mechanisms in catalysis, where multiple steps and intermediates may be involved. rsc.org
Thermodynamic Calculations for Reaction Optimization
The optimization of chemical reactions involving this compound and related chlorosilanes is heavily reliant on a thorough understanding of both thermodynamic and kinetic parameters. Thermodynamic calculations provide critical insights into the feasibility, equilibrium position, and energy changes of a reaction, while kinetics describes the reaction rate.
Key thermodynamic quantities such as enthalpy of reaction (ΔH), entropy of reaction (ΔS), and Gibbs free energy of reaction (ΔG) are used to predict the spontaneity and equilibrium constant (Keq) of a process. For instance, in the dismutation of chlorosilanes—a common reaction in silane synthesis—the equilibrium composition of the reaction mixture is dictated by these values. mdpi.com The relationship ΔG = -RTln(Keq) allows researchers to calculate the theoretical maximum yield at a given temperature (T).
However, achieving equilibrium is not always practical in industrial settings, making kinetic analysis essential. mdpi.com The rate of reaction is determined by the activation energy (Ea) and the pre-exponential factor (A), as described by the Arrhenius equation. A low activation energy suggests that the reaction rate is less sensitive to temperature changes and may be controlled by factors like adsorption-desorption on a catalyst surface. mdpi.com
Computational chemistry provides a powerful tool for determining these parameters when experimental data is scarce. researchgate.netresearchgate.net High-level quantum chemistry methods, such as the Gaussian-3 (G3) theory, can be used to calculate the heats of formation and Gibbs free energies for various silicon compounds. researchgate.netresearchgate.net These theoretical calculations help in evaluating reaction pathways and predicting the stability of intermediates and transition states, guiding the selection of optimal reaction conditions. researchgate.netacs.org For example, calculating the energy barriers for different decomposition pathways allows for the identification of the most favorable reaction conditions to maximize the yield of the desired product while minimizing side reactions. acs.org
The following table illustrates the type of data used to optimize chlorosilane reactions, showing how rate and equilibrium constants change with temperature.
| Temperature (K) | Forward Rate Constant, k1 (s-1) | Reverse Rate Constant, k-1 (s-1) | Equilibrium Constant, Keq |
|---|---|---|---|
| 353 | 1.8 x 10-4 | 8.2 x 10-3 | 0.022 |
| 373 | 3.5 x 10-4 | 1.5 x 10-2 | 0.023 |
| 393 | 6.7 x 10-4 | 2.7 x 10-2 | 0.025 |
Data is illustrative and based on principles described in cited literature. mdpi.comresearchgate.net
Stereochemical Aspects and Isomeric Control in this compound Chemistry
Factors Influencing Isomer Distribution
The synthesis of this compound is primarily achieved through the hydrosilylation of isobutylene (B52900) with trichlorosilane (HSiCl₃). This reaction can theoretically yield two structural isomers: this compound (from anti-Markovnikov addition) and tert-butyltrichlorosilane (B97515) (from Markovnikov addition). The control of this isomeric distribution, or regioselectivity, is paramount and is governed by several key factors, most notably the choice of catalyst and the reaction mechanism it promotes.
Catalyst and Mechanism : The catalyst is the most critical factor.
Platinum Complexes : Catalysts like Speier's catalyst (H₂PtCl₆) or Karstedt's catalyst are widely used. They typically operate via mechanisms like the Chalk-Harrod cycle, which favors the formation of the terminal, anti-Markovnikov product. This results in the silicon atom adding to the less substituted carbon of the double bond, yielding this compound as the major product.
Radical Initiators : In contrast, initiating the reaction with peroxides (e.g., benzoyl peroxide) or UV light promotes a free-radical mechanism. This pathway also strongly favors the anti-Markovnikov addition, leading to a high yield of this compound. The formation of the more stable primary radical intermediate is preferred over the less stable tertiary radical that would lead to the tert-butyl isomer.
Solvent : The choice of solvent can influence reaction rates and, in some cases, selectivity. For cationic polymerization of isobutylene, which can be a competing reaction, non-polar solvents are often preferred as they are less likely to interfere with the reactive intermediates. pushinechemical.com
Temperature and Pressure : These conditions primarily affect the reaction rate. While they can have some influence on selectivity, the catalyst choice remains the dominant factor in determining the isomer distribution.
The following table summarizes the key factors that direct the synthesis towards the desired isobutyl isomer.
| Factor | Condition/Type | Favored Isomer | Mechanism |
|---|---|---|---|
| Catalyst | Platinum Complexes (e.g., Speier's) | This compound (Anti-Markovnikov) | Catalytic Cycle (e.g., Chalk-Harrod) |
| Radical Initiators (e.g., Peroxides) | This compound (Anti-Markovnikov) | Free Radical Addition | |
| Solvent | Non-polar | Higher selectivity by minimizing side reactions | Stabilizes intermediates appropriately |
| Temperature | Optimized for catalyst activity | Higher reaction rates | Kinetic Control |
Strategies for Stereoselective Synthesis
While this compound itself is an achiral molecule, the principles of stereocontrol are highly relevant in the broader field of organosilane chemistry for creating silicon-stereogenic compounds, which have a chiral center at the silicon atom. researchgate.net The development of catalytic asymmetric methods to synthesize these molecules is a significant area of research. rsc.orgnih.gov
The primary strategy for inducing chirality at a silicon center is catalytic asymmetric hydrosilylation . This involves reacting a prochiral substrate, such as a ketone, alkene, or alkyne, with a prochiral silane (e.g., R¹R²SiH₂) in the presence of a transition metal complex bearing a chiral ligand. rsc.orgnih.gov The chiral catalyst environment forces the addition of the silane to occur in a way that produces one enantiomer of the resulting chiral silane in excess. A variety of metal and ligand systems have been successfully employed. acs.orgnih.gov
Rhodium-based catalysts with chiral phosphine (B1218219) ligands like BINAP have been used to asymmetrically hydrosilylate ketones, creating chiral alkoxysilanes with high enantiomeric excess (ee). rsc.org
Copper(I) hydride (CuH) catalysts complexed with nonracemic ligands have proven effective for the asymmetric conjugate reduction of unsaturated esters, yielding chiral silanes. acs.orgnih.gov
Cobalt-based catalysts have been developed for the regio- and enantioselective hydrosilylation of alkynes, producing silicon-stereogenic vinylhydrosilanes. nih.gov
A second powerful strategy is the catalytic desymmetrization of prochiral silanes. This approach starts with a silane that has two identical (enantiotopic) functional groups. A chiral catalyst is then used to selectively transform one of these groups, breaking the symmetry of the molecule and creating a chiral center. For instance, the desymmetrization of prochiral silanediols has been achieved using chiral organocatalysts, affording Si-stereogenic siloxanols with high enantioselectivity. nih.govacs.org
The table below summarizes some of these modern strategies for creating chiral organosilanes.
| Strategy | Catalyst System (Metal + Ligand) | Substrate Type | Outcome |
|---|---|---|---|
| Asymmetric Hydrosilylation | Rhodium (Rh) + Chiral Phosphines (e.g., Cy-BINAP) | Symmetric Ketones | Chiral Alkoxysilanes (>99% ee) rsc.org |
| Copper Hydride (CuH) + JOSIPHOS-type Ligands | α,β-Unsaturated Esters | Chiral Alkylsilanes (High ee) acs.orgnih.gov | |
| Cobalt (Co) + Chiral Pyridine-Oxazoline Ligands | Unsymmetrical Alkynes | Chiral Vinylhydrosilanes (High ee) nih.gov | |
| Catalytic Desymmetrization | Chiral Imidazole Organocatalyst | Prochiral Silanediols | Chiral Siloxanols (up to 98:2 er) nih.govacs.org |
Advanced Analytical Techniques for Characterization of Isobutyltrichlorosilane and Its Products
Spectroscopic Characterization
Spectroscopic methods are indispensable for the detailed molecular analysis of isobutyltrichlorosilane. Techniques such as Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared (FT-IR) spectroscopy, and High-Resolution Mass Spectrometry (HR-MS) offer complementary information regarding the compound's structure and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ²⁹Si) for Structural Elucidation and Purity Assessment
NMR spectroscopy is a powerful tool for determining the precise structure of this compound by probing the magnetic environments of its constituent nuclei.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show three distinct signals corresponding to the different types of protons in the isobutyl group. Due to the electronegativity of the trichlorosilyl (B107488) group, the protons on the carbon atom adjacent to the silicon (the α-carbon) would be the most deshielded and thus appear at the highest chemical shift. The methine proton (CH) would be further downfield than the methyl protons (CH₃).
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon framework of the molecule. For this compound, three distinct signals are anticipated, corresponding to the three unique carbon environments in the isobutyl group. The carbon atom directly bonded to the silicon atom would exhibit the most significant downfield shift.
²⁹Si NMR Spectroscopy: Silicon-29 NMR is particularly valuable for the analysis of organosilicon compounds. This technique provides direct information about the silicon environment. For this compound, a single resonance is expected, and its chemical shift would be indicative of a silicon atom bonded to a carbon atom and three chlorine atoms. The chemical shift for tetracoordinated silicon compounds can vary over a wide range, but for alkyltrichlorosilanes, it typically falls within a characteristic region.
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |
| ¹H | ~1.0-1.2 | Doublet | -CH(CH ₃)₂ |
| ¹H | ~2.0-2.2 | Multiplet | -CH (CH₃)₂ |
| ¹H | ~1.3-1.5 | Doublet | -Si-CH ₂- |
| ¹³C | ~24-26 | Singlet | -CH(C H₃)₂ |
| ¹³C | ~26-28 | Singlet | -C H(CH₃)₂ |
| ¹³C | ~40-42 | Singlet | -Si-C H₂- |
| ²⁹Si | ~10-20 | Singlet | -Si Cl₃ |
Note: The chemical shift values presented are estimations based on typical ranges for similar structural motifs and should be confirmed by experimental data.
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis
FT-IR spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its specific bonds. Key expected vibrational modes include the C-H stretching and bending frequencies of the isobutyl group and the Si-Cl stretching frequencies. The absence of certain bands, such as O-H stretches, can confirm the purity of the compound and the absence of hydrolysis products.
| Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |
| C-H stretch (sp³) | 2850-3000 | Strong |
| C-H bend (CH₃ and CH₂) | 1365-1470 | Medium |
| Si-Cl stretch | 450-650 | Strong |
High-Resolution Mass Spectrometry (HR-MS) for Molecular Confirmation
While standard electron ionization mass spectrometry can provide information about the fragmentation pattern of this compound, high-resolution mass spectrometry is crucial for the unambiguous confirmation of its elemental composition. HR-MS measures the mass-to-charge ratio of an ion with very high precision, allowing for the determination of the exact molecular formula. For this compound (C₄H₉Cl₃Si), the calculated exact mass of the molecular ion would be compared to the experimentally measured value to confirm its identity. The characteristic isotopic pattern of chlorine (approximately 3:1 ratio of ³⁵Cl to ³⁷Cl) would also be a key feature in the mass spectrum.
Crystallographic Analysis
Crystallographic techniques, particularly X-ray diffraction, are the gold standard for determining the three-dimensional structure of molecules in the solid state. This analysis provides precise information on bond lengths, bond angles, and intermolecular interactions.
X-ray Crystallography for Solid-State Structure Determination
To date, a search of the scientific literature and crystallographic databases reveals no publicly available single-crystal X-ray diffraction data for this compound. Such a study, if performed, would require growing a suitable single crystal of the compound, which can be challenging for low-melting, reactive substances. If a crystal structure were determined, it would provide definitive information on the geometry around the silicon center, the conformation of the isobutyl group, and the precise Si-C and Si-Cl bond lengths and angles.
Studies of Supramolecular Assemblies and Hydrogen-Bonding Patterns
Given the absence of a crystal structure for this compound, there is no experimental data on its supramolecular assemblies or any potential hydrogen-bonding patterns in the solid state. As an aprotic molecule lacking hydrogen bond donors, this compound itself is not expected to form strong hydrogen bonds. In the presence of hydrolysis products, such as isobutylsilanetriol, extensive hydrogen bonding would be anticipated, leading to the formation of complex supramolecular structures. However, for the pure compound, solid-state packing would primarily be governed by weaker van der Waals interactions.
Chromatographic and Separation Sciences
Chromatographic techniques are indispensable for the separation, identification, and quantification of components within a mixture. For this compound and its reaction products, Gas Chromatography-Mass Spectrometry (GC/MS) and High-Performance Liquid Chromatography (HPLC) serve distinct but complementary roles.
Gas Chromatography-Mass Spectrometry (GC/MS) is a premier technique for the analysis of volatile and thermally stable compounds, making it highly suitable for this compound and related chlorosilanes. researchgate.netdiva-portal.org In this method, a sample mixture is vaporized and separated into its individual components as it travels through a capillary column. The separated components then enter a mass spectrometer, which ionizes them and sorts the resulting fragments by their mass-to-charge ratio, generating a unique mass spectrum that acts as a chemical fingerprint.
This technique is particularly effective for monitoring the purity of this compound and identifying byproducts from its synthesis or subsequent reactions. The choice of the GC column is critical; non-polar or semi-polar stationary phases are often preferred for the separation of silanes. researchgate.net For instance, a trifluoropropylmethyl polysiloxane phase has been found effective for analyzing complex mixtures of chlorosilanes and silane (B1218182). researchgate.net The mass spectrum of this compound itself serves as a reference for its identification, with a molecular weight of 191.56 g/mol . nist.gov
Table 1: Illustrative GC/MS Parameters for Chlorosilane Analysis
| Parameter | Condition | Purpose |
|---|---|---|
| Column | DB-5MS (30m x 0.25mm x 0.25µm) | Separation of volatile silane compounds. diva-portal.org |
| Injector Temp. | 250 °C | Ensures rapid vaporization of the sample. |
| Carrier Gas | Helium | Inert gas to carry the sample through the column. |
| Oven Program | 45°C (1 min), ramp 10°C/min to 180°C, ramp 30°C/min to 260°C (2.2 min) | Programmed temperature gradient to separate compounds with different boiling points. diva-portal.org |
| MS Detector | Electron Ionization (EI) | Standard ionization technique for creating reproducible mass spectra. |
| Mass Range | 29-300 m/z | Scan range to detect parent ions and characteristic fragments of silane derivatives. nasa.gov |
This table is illustrative and specific parameters may vary based on the exact mixture and instrumentation.
High-Performance Liquid Chromatography (HPLC) separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. teledynelabs.com While HPLC is a cornerstone of analytical chemistry, its direct application to highly reactive compounds like this compound is challenging. chromtech.com As a chlorosilane, it readily hydrolyzes in the presence of protic solvents (e.g., water, methanol) commonly used in HPLC mobile phases. diva-portal.org This reactivity can lead to sample degradation on the column and unreliable results.
However, HPLC is exceptionally valuable for analyzing the less reactive products of this compound reactions, such as silanols and polysiloxanes, which are formed through hydrolysis and condensation. diva-portal.org Reversed-phase HPLC (RP-HPLC), which uses a non-polar stationary phase and a polar mobile phase, is the most common mode for separating such compounds based on their hydrophobicity. chromtech.comresearchgate.net The stationary phases themselves are often created by chemically bonding organosilanes to a silica (B1680970) support, a process known as silanization. nbinno.comchromatographyonline.com
By using HPLC, researchers can separate oligomeric and polymeric siloxanes by their size and polarity, allowing for the characterization of product distributions from polymerization reactions and the assessment of product purity.
Table 2: General HPLC Modes for Analysis of this compound Derivatives
| HPLC Mode | Stationary Phase | Mobile Phase | Typical Analytes |
|---|---|---|---|
| Reversed-Phase (RP-HPLC) | Non-polar (e.g., C18, C8) | Polar (e.g., Water/Acetonitrile, Water/Methanol) | Siloxanes, silanols, and other hydrolysis/condensation products. researchgate.net |
| Normal-Phase (NP-HPLC) | Polar (e.g., Silica) | Non-polar (e.g., Hexane/Isopropanol) | Separation of polar derivatives based on interactions with the polar surface. teledynelabs.com |
| Size-Exclusion (SEC) | Porous particles with defined pore sizes | Toluene, Tetrahydrofuran (B95107) | Separation of polysiloxane polymers based on their molecular size. chromtech.com |
Microscopic and Surface Characterization Techniques
When this compound is used as a precursor to create solid materials, such as nanoparticles or porous oxides, a different set of analytical tools is required to probe their physical structure, morphology, and surface properties.
Transmission Electron Microscopy (TEM) is a powerful imaging technique used to visualize the morphology of materials at the nanoscale. researchgate.net A high-energy beam of electrons is transmitted through an ultrathin sample, and the interactions of the electrons with the sample are used to form an image. TEM provides direct information about the size, shape, size distribution, and internal structure of nanoparticles and nanocomposites.
For materials derived from this compound, such as silica or silicon nanoparticles, TEM can reveal critical morphological details. For example, studies on silicon nanoparticles produced from silane precursors have used TEM to show spherical particles with average sizes of 20 to 30 nm. rudmet.com High-resolution TEM can even distinguish between a crystalline silicon core and a surrounding amorphous shell. rudmet.com This level of detail is essential for understanding how synthesis conditions influence the final material structure and for correlating morphology with material performance.
Table 3: Morphological Information Obtainable from TEM
| Parameter | Description |
|---|---|
| Particle Size | Direct measurement of the dimensions of individual nanoparticles. |
| Size Distribution | Statistical analysis of particle sizes across the sample to determine uniformity. |
| Shape/Morphology | Visualization of particle geometry (e.g., spherical, rod-like, irregular). researchgate.net |
| Crystallinity | High-resolution imaging can reveal lattice fringes, indicating crystalline domains. |
| Core-Shell Structure | Identification of distinct layers within a single nanoparticle, such as an oxide layer on a silicon core. rudmet.com |
| Dispersion | Assessment of how well nanoparticles are separated or if they form aggregates. |
X-ray Diffraction (XRD) is a non-destructive analytical technique used to determine the crystallographic structure of a material. It operates on the principle of Bragg's Law, where a beam of X-rays is diffracted by the ordered atomic planes within a crystalline solid. The resulting diffraction pattern of peak intensities versus diffraction angle is unique to a specific crystalline phase.
When this compound is converted into solid materials like silica (SiO₂), XRD is used to assess its degree of crystallinity. Materials can be fully crystalline (sharp, well-defined peaks), semi-crystalline (a mixture of sharp peaks and broad humps), or amorphous (one or more very broad humps). For example, silica produced from silane precursors is often amorphous, which would be confirmed by a broad diffraction peak. In other applications, where this compound is used to modify a crystalline support material, XRD can confirm that the underlying structure of the support is preserved after the modification process. researchgate.net
Nitrogen sorption analysis, typically conducted at 77 K (the boiling point of liquid nitrogen), is the standard method for characterizing the porous structure of materials. This technique is crucial for materials synthesized using this compound as a precursor to create mesoporous silica or other porous frameworks. The analysis involves measuring the amount of nitrogen gas that adsorbs to the material's surface as the relative pressure is increased, and subsequently desorbs as the pressure is decreased.
The resulting nitrogen adsorption-desorption isotherm provides a wealth of information:
Specific Surface Area: Calculated using the Brunauer-Emmett-Teller (BET) theory, this value represents the total surface area per unit mass of the material. nih.gov
Pore Volume: The total volume of the pores within the material. nih.gov
Pore Size Distribution: Calculated using methods like the Barrett-Joyner-Halenda (BJH) model, this reveals the distribution of pore diameters within the material. nih.gov
Isotherms are classified into different types, with a Type IV isotherm being characteristic of mesoporous materials (pore diameters between 2 and 50 nm). nih.gov This analysis is fundamental for applications in catalysis, adsorption, and separations, where the surface area and pore architecture govern the material's performance.
Table 4: Porous Properties of a Periodic Mesoporous Organosilica (PMO) Material Determined by Nitrogen Sorption
| Material ID | Surface Area (SBET) (m²/g) | Pore Volume (Vp) (cm³/g) | Pore Diameter (Dp) (nm) |
|---|---|---|---|
| PMO 1 | 626 | 0.51 | 2.7 |
Data adapted from a study on periodic mesoporous organosilica nanoparticles to illustrate typical characterization data. nih.gov
Contact Angle Measurements for Surface Wettability
Contact angle measurement is a fundamental technique for characterizing the wettability of a surface, a property significantly altered by the application of organosilanes like this compound. aalto.finbuv.gov.ua This method involves depositing a liquid droplet, typically water, onto the modified surface and measuring the angle formed at the three-phase (solid, liquid, and vapor) contact line. aalto.finbuv.gov.ua The resulting angle provides a quantitative measure of the surface's hydrophobicity or hydrophilicity.
Surfaces treated with this compound exhibit hydrophobic properties due to the nonpolar isobutyl groups orienting away from the substrate. The interaction of a water droplet with such a surface results in a high contact angle, indicating poor wetting and a tendency for water to bead up rather than spread out. gelest.com This is a direct consequence of the low surface energy created by the alkyl layer. The critical surface tension for surfaces treated with non-functional alkylsilanes is a key predictor of their behavior with liquids, often providing a more nuanced understanding than water contact angle alone. gelest.com
Research findings quantify the effect of this compound on surface wettability. A surface treated with this compound demonstrates a water contact angle of over 115°. gelest.com The critical surface tension for such a treated surface is approximately 12 mN/m, further confirming its highly hydrophobic nature. gelest.com The stability of this hydrophobic modification is crucial for practical applications and can be influenced by environmental conditions; for instance, silane-treated glass may remain stable when stored in air but can degrade over time if stored in water. nih.gov
The sessile drop method is the most common technique for these measurements due to its simplicity. aalto.finih.gov Advanced methods can also determine dynamic contact angles, such as the advancing and receding angles, which provide information about contact angle hysteresis and surface heterogeneity. aalto.fi
Table 1: Wettability Data for this compound-Treated Surfaces
| Parameter | Value | Reference |
| Water Contact Angle | >115° | gelest.com |
| Critical Surface Tension | 12 mN/m | gelest.com |
Energy Dispersive X-ray (EDX) Analysis for Elemental Composition
Energy Dispersive X-ray (EDX or EDS) analysis is a powerful technique used in conjunction with scanning electron microscopy (SEM) to determine the elemental composition of a sample. nanoanalytics.comsurfacesciencewestern.com When a surface modified with this compound is bombarded with the SEM's electron beam, atoms in the sample are excited, causing them to emit characteristic X-rays. The EDX detector measures the energy of these X-rays, which is unique to each element, allowing for qualitative and quantitative elemental analysis. nanoanalytics.com
This technique is instrumental in confirming the successful grafting of the silane layer onto a substrate. For a surface treated with this compound (C₄H₉Cl₃Si), EDX analysis is expected to detect the presence of Silicon (Si), Carbon (C), and Chlorine (Cl). The detection of chlorine can indicate the presence of unreacted or partially hydrolyzed silane molecules, while its absence might suggest a complete reaction and formation of a polysiloxane network. The underlying substrate elements, such as Silicon and Oxygen for a glass or silicon wafer, will also be detected. researchgate.net
The analysis can provide semi-quantitative data on the weight and atomic percentages of the elements present in the near-surface region, typically to a depth of a few micrometers. nanoanalytics.comsurfacesciencewestern.com The detection limit for most elements is around 0.1 weight %. nanoanalytics.com EDX mapping can also be employed to visualize the distribution of these elements across the surface, confirming the uniformity of the silane coating. surfacesciencewestern.com
Table 2: Expected Elemental Composition from EDX Analysis of an this compound-Coated Silicon Wafer
| Element | Symbol | Expected Source |
| Carbon | C | This compound |
| Oxygen | O | Silicon Wafer Substrate (SiO₂) |
| Silicon | Si | This compound & Substrate |
| Chlorine | Cl | This compound (Residual) |
Techniques for Biointerface and Polymer Characterization
The modification of surfaces with this compound creates a specific biointerface, the characteristics of which are critical for applications in biotechnology and material science. The hydrophobic nature of the isobutyl groups influences the interaction of the surface with biological macromolecules like proteins and with various polymers. Advanced analytical techniques are required to study these interactions, including protein adsorption behavior and the resulting surface topography.
SDS-PAGE and Immunoblotting for Protein Adsorption Studies
Protein adsorption onto solid surfaces is a key phenomenon in biomedical and biotechnological fields, and surfaces modified with this compound are no exception. Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) and immunoblotting (also known as Western blotting) are fundamental techniques used to study the quantity and identity of proteins that adsorb to these modified surfaces. nih.gov
The process begins by exposing the this compound-modified surface to a protein solution (e.g., blood plasma or serum). Non-specifically adsorbed proteins are then eluted from the surface using a surfactant solution, such as SDS, which denatures the proteins and imparts a uniform negative charge. harvard.edu
This protein-surfactant mixture is then loaded onto a polyacrylamide gel for SDS-PAGE. nih.gov An electric field is applied, causing the proteins to migrate through the gel matrix. Smaller proteins move more quickly, resulting in separation based on molecular weight. nih.govnih.gov After separation, the proteins can be visualized directly in the gel with stains or, more commonly, transferred to a solid membrane (e.g., nitrocellulose) for immunoblotting. nih.gov
In immunoblotting, the membrane with the transferred proteins is probed with specific primary antibodies that recognize a target protein. A secondary antibody, which is conjugated to a reporter enzyme or fluorophore and recognizes the primary antibody, is then added. This allows for the detection and quantification of specific proteins that were adsorbed to the original surface. These techniques reveal the preferential adsorption of certain proteins to the hydrophobic surface, providing insight into the bio-interface's biocompatibility and potential for biofouling.
Atomic Force Microscopy (AFM) for Surface Topography and Interfacial Forces
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical information about a surface at the nanoscale. aps.org It is exceptionally well-suited for characterizing the changes in surface morphology after modification with this compound and for studying subsequent interactions, such as protein adsorption. researchgate.netwiley.com
AFM operates by scanning a sharp tip, located at the end of a flexible cantilever, across the sample surface. rsc.org As the tip interacts with the surface, forces (such as van der Waals, electrostatic, or steric forces) cause the cantilever to deflect. aps.org A laser beam reflected off the back of the cantilever measures this deflection, which is then used to generate a detailed topographical map of the surface. nih.gov
For surfaces treated with this compound, AFM can reveal the uniformity and quality of the silane layer. wiley.com It can identify whether the silane forms a smooth monolayer or aggregates into islands, and it allows for the measurement of surface roughness (e.g., Root Mean Square, RMS). nih.govlehigh.edu The formation of silane layers can be influenced by factors like deposition method (vapor vs. solution), leading to different surface topographies. scientific.net
Furthermore, AFM can be operated in liquid environments, making it a powerful tool for studying bio-interfacial phenomena in real-time. For example, it can be used to visualize the adsorption of individual proteins or protein aggregates onto the this compound-modified surface. researchgate.net By functionalizing the AFM tip, it is also possible to measure specific interfacial forces, such as the adhesion force between a protein and the hydrophobic surface, providing direct insight into the strength of the interaction. rsc.orgwiley.com
Table 3: AFM Surface Roughness Data for Representative Silane-Modified Surfaces
| Surface Modification | Substrate | Roughness (RMS) | Reference |
| Uncoated Silicon Wafer | Silicon | 0.09 nm | wiley.com |
| Aminopropyltrimethoxysilane (APTMS) | Silicon | 0.28 nm | wiley.com |
| Aminopropyl-diethoxy-methylsilane (APREMS) | Silicon | 0.12 nm | wiley.com |
| 3-aminopropylsilatrane (APS) | Glass | 0.15 nm | lehigh.edu |
| Diethylenetriaminosilane (DETA) | Glass | 0.207 nm | lehigh.edu |
Note: This table provides representative data for other organosilanes to illustrate typical roughness values measured by AFM, as specific data for this compound was not available in the searched literature.
Emerging Research Directions and Future Perspectives
Innovations in Synthetic Methodologies
The synthesis of organosilanes is moving towards greater efficiency, selectivity, and sustainability, driven by advancements in catalysis and green chemistry principles.
Traditional methods for creating carbon-silicon bonds, such as hydrosilylation, have historically relied on precious metal catalysts like platinum (e.g., Speier's and Karstedt's catalysts). nih.govucsd.edu While effective, these catalysts present challenges related to cost, metal residue contamination, and sometimes, a lack of regioselectivity. nih.gov Current research focuses on developing more efficient and selective alternatives.
One major area of innovation is the use of earth-abundant transition metals. Catalysts based on iron, cobalt, and nickel are emerging as viable, more sustainable alternatives to platinum-group metals for hydrosilylation reactions. nih.gov For instance, specific cobalt-N-heterocyclic carbene (NHC) complexes have been shown to facilitate the anti-Markovnikov hydrosilylation of alkenes with high selectivity. nih.gov
Another key strategy involves the palladium-catalyzed cross-coupling of chlorosilanes with organoaluminum reagents. nih.gov This method allows for the direct and selective methylation of various di-, tri-, and tetrachlorosilanes to yield the corresponding monochlorosilanes, a transformation that is challenging due to the strength of the Si-Cl bond. nih.gov Furthermore, new protocols are being developed for the highly selective synthesis of chlorohydrooligosilanes by either partial chlorination of perhydrosilanes or partial hydrogenation of perchlorooligosilanes, offering precise control over the final product structure. researchgate.netrsc.org
Table 1: Comparison of Catalytic Systems for Hydrosilylation
| Catalyst Type | Metal Center | Advantages | Disadvantages |
|---|---|---|---|
| Traditional | Platinum (Pt) | High activity, well-established | High cost, potential for side reactions, metal contamination nih.govucsd.edu |
| Earth-Abundant | Iron (Fe), Cobalt (Co), Nickel (Ni) | Low cost, sustainable, novel selectivity nih.gov | Often require specific ligand design, may have lower turnover frequencies than Pt nih.gov |
| Palladium-based | Palladium (Pd) | High selectivity in cross-coupling reactions nih.gov | Primarily used for alkylation, not direct hydrosilylation nih.gov |
The foundational industrial method for producing organosilanes, the Müller-Rochow Direct Process, is being re-evaluated through the lens of green chemistry. mdpi.comacs.org The traditional process often uses alkyl chlorides, leading to the formation of corrosive and harmful byproducts like hydrogen chloride. mdpi.com
Modern research aims to create chlorine-free synthetic routes. researchgate.net One promising approach is the direct reaction of silicon with alcohols or ethers instead of alkyl chlorides. mdpi.comrsc.org For example, a mechanochemical method using a high-pressure reactor has demonstrated the gram-scale synthesis of methylmethoxysilanes directly from silicon and dimethyl ether, completely avoiding chlorinated intermediates. rsc.org This not only aligns with green chemistry principles by reducing hazardous byproducts but also offers a more atom-economical pathway.
The shift away from precious metal catalysts in hydrosilylation also represents a significant step in sustainable synthesis. rsc.orgrsc.org The development of catalysts based on earth-abundant metals and even catalyst-free approaches reduces reliance on rare and expensive resources. rsc.orgrsc.org These green approaches are critical for minimizing the environmental impact of large-scale organosilicon compound production. mdpi.com
Advanced Applications in Materials Science
Isobutyltrichlorosilane and related organosilanes are pivotal in surface science and materials engineering, enabling the creation of functional materials for biomedical and environmental applications.
Organosilanes are widely used to modify the surfaces of biomedical devices to improve their performance and biocompatibility. aip.org Materials like titanium and magnesium alloys, common in medical implants, can be surface-treated with organosilanes to enhance corrosion resistance and control biological interactions. airitilibrary.comnih.gov The isobutyl group of this compound, being hydrophobic, can alter the surface energy, while the trichlorosilyl (B107488) group forms stable covalent siloxane (Si-O-Si) bonds with the hydroxylated surface of the metal oxide. aip.orgfrontiersin.org This process of "silanization" creates a stable, functional layer that can prevent bacterial adhesion or be used to covalently immobilize bioactive molecules. nih.gov
In the realm of diagnostics, organosilanes are crucial for constructing bio-interfaces on sensor platforms. mdpi.com They form well-ordered self-assembled monolayers (SAMs) on oxide surfaces (e.g., silicon oxide, lithium niobate). mdpi.comscience.gov These SAMs serve as a stable anchor layer to which specific bioreceptors like antibodies or aptamers can be attached, enabling the highly specific detection of target molecules. mdpi.com The quality and defect density of these monolayers, which can be controlled by deposition conditions, are critical for the performance and reliability of the diagnostic device. nih.gov
The ability of organosilanes to functionalize surfaces is being harnessed to create advanced materials for environmental remediation. By grafting organosilanes onto high-surface-area substrates, researchers can design highly effective and selective adsorbents for pollutants.
For example, materials like graphene oxide and bentonite (B74815) clay have been functionalized with aminosilanes to create hybrid materials capable of efficiently removing heavy metal ions (e.g., cobalt, zinc) and organic micropollutants (e.g., tetracycline) from contaminated water. researchgate.nettandfonline.com The organosilane acts as a bridge, linking the substrate to functional groups that can chelate or otherwise bind to specific pollutants. researchgate.net Similarly, mesoporous silicas functionalized in situ with chelating groups via organosilane precursors have shown high adsorption capacities for heavy metals like lead and cadmium. acs.org These materials are often reusable for multiple cycles, making them a sustainable solution for water treatment. tandfonline.comacs.org
Table 2: Performance of Organosilane-Functionalized Adsorbents
| Adsorbent Material | Target Pollutant | Adsorption Capacity | Source |
|---|---|---|---|
| Organosilane-grafted Bentonite | Tetracycline (TC) | 15.36 mg/g | tandfonline.com |
| Organosilane-grafted Bentonite | Triclosan (TCS) | 17.15 mg/g | tandfonline.com |
| EDTA-functionalized Mesoporous Silica (B1680970) | Lead (Pb(II)) | 195.6 mg/g | acs.org |
| EDTA-functionalized Mesoporous Silica | Cadmium (Cd(II)) | 111.2 mg/g | acs.org |
Advancements in Theoretical and Computational Chemistry
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating organosilane chemistry at the molecular level. researchgate.net These theoretical models provide insights that are often difficult to obtain through experiments alone, accelerating the design of new materials and synthetic processes.
DFT calculations are used to elucidate complex reaction mechanisms. For example, studies have detailed the pathways for the hydrolysis of chlorosilanes, showing how the energy barriers change with the number of water molecules involved. researchgate.net Other research has used DFT to map the reaction cycles for the disproportionation of chlorosilanes, identifying key intermediates and rate-determining steps, which provides theoretical guidance for optimizing industrial processes. acs.org The mechanisms of chlorination reactions involving trichlorosilane (B8805176) have also been investigated in detail using DFT, explaining observed differences in reactivity. nih.gov
Furthermore, first-principles calculations are employed to study the interaction of organosilanes with surfaces, which is fundamental to their application in coatings and SAMs. nih.gov DFT can predict the adsorption energy, geometric structure, and electronic properties of chlorosilanes on a silicon surface, clarifying the initial steps of film formation. nih.gov Such computational studies are also used to calculate the structural and electronic properties of silicon-based materials, including the effect of defects and dopants, which is crucial for applications in electronics and materials science. researchgate.netmdpi.com
Predictive Modeling for Material Design and Property Optimization
The design of novel materials with tailored properties is being accelerated through the use of predictive computational models. illinois.eduinsilico.co.kr This approach allows for the virtual screening and optimization of molecules like this compound for specific applications before engaging in costly and time-consuming laboratory synthesis. mcgill.ca By integrating molecular modeling, simulations, and artificial intelligence (AI), researchers can achieve high consistency with experimental results, significantly improving the success rate of material development. insilico.co.kr
Recent advancements in large language models (LLMs) have also opened new avenues for generative molecular design. arxiv.org These models can be trained on vast datasets of molecules and their properties to generate new molecular structures with desired characteristics. arxiv.org Algorithms combining principles from genetic algorithms and rejection sampling can leverage these language models to optimize molecules for specific properties, achieving state-of-the-art performance on various molecular optimization benchmarks. arxiv.org
Table 1: Applications of Predictive Modeling in Silane-Based Material Design
| Modeling Technique | Application Area | Predicted Properties | Potential Benefit |
|---|---|---|---|
| Molecular Dynamics (MD) | Surface Coatings | Adhesion, thermal stability, layer density | Development of more durable and efficient hydrophobic coatings. |
| Density Functional Theory (DFT) | Electronic Materials | Band gap, dielectric constant, charge transport | Design of novel silane-based semiconductors and insulators. |
| AI/Machine Learning | Polymer Composites | Mechanical strength, miscibility, phase equilibrium | Rapid formulation of high-performance composites with optimized silane (B1218182) coupling agents. insilico.co.kr |
Deepening Understanding of Complex Reaction Mechanisms
A fundamental understanding of the reaction mechanisms of this compound is crucial for controlling its reactivity and the properties of the resulting materials. Key reactions include hydrolysis, condensation, and surface functionalization (silanization).
The hydrolysis of trichlorosilanes like this compound is the initial step in the formation of polysiloxane networks and surface coatings. It involves the stepwise substitution of chloro groups with hydroxyl groups. scispace.com Ab initio electronic structure calculations have shown that in the gas phase, the energy barriers for hydrolysis can be quite high. iastate.edu However, the presence of even a single additional water molecule can dramatically reduce these barriers, indicating that hydrolysis is an energetically feasible process in aqueous solutions. iastate.eduresearchgate.net The mechanism proceeds through the formation of an intermediate complex where a water molecule coordinates with the electropositive silicon atom, creating a pseudo-pentacoordinated transition state. iastate.edu
The subsequent condensation of the resulting silanols (isobutylsilanetriol) leads to the formation of stable Si-O-Si (siloxane) bonds, which form the backbone of silicone polymers and self-assembled monolayers. scispace.comethz.ch The mechanism is catalyzed by either acid or base. unm.edu Under acidic conditions, a silanol (B1196071) is protonated, making it more susceptible to nucleophilic attack by another silanol. In basic conditions, a silanol is deprotonated to form a more reactive silanolate anion that attacks another neutral silanol. unm.edu
When reacting with a hydroxylated surface (like silica), chlorosilanes form a covalent bond with the surface. researchgate.net This silanization process involves the reaction between the silane and surface silanol groups, releasing hydrogen chloride and forming a thermodynamically stable silicon-oxygen bond that anchors the isobutyl group to the surface. ethz.chresearchgate.net While the classical model suggests direct attachment to the surface followed by polymerization, newer models propose that the self-assembled monolayer (SAM) is primarily held together by Si-O-Si linkages between silane molecules, with only a few molecules directly attached to the surface. ethz.ch
Overcoming Current Research Challenges
Despite the utility of this compound, researchers face ongoing challenges in controlling its chemical transformations and ensuring the long-term performance of the materials derived from it. Key areas of focus include achieving greater control over molecular architecture and improving the efficiency and durability of surface modifications.
Enhanced Control over Stereochemistry and Isomer Purity
While this compound itself is achiral, the synthesis of organosilanes with chiral silicon centers is a significant and challenging area of chemistry. nih.gov Chiral silanes have potential applications in asymmetric synthesis, functional materials, and pharmaceuticals. chemistryviews.orgasymchem.com Unlike carbon, chiral silicon centers are not found in nature, and methods for their synthesis have been limited. chemistryviews.orggvsu.edu
A primary challenge is the development of practical and scalable methods to produce single enantiomers with high purity. nih.gov Traditional methods often involve multi-step syntheses with poor yields. gvsu.edu Current research focuses on enantioselective synthesis, which aims to create a specific stereoisomer. One promising approach is the dynamic kinetic resolution of racemic chlorosilanes. This method uses a chiral catalyst to convert a racemic mixture into a single, desired diastereomer in high yield and selectivity. nih.gov For example, using a Lewis base catalyst like 4-aminopyridine, racemic chlorosilanes can react with chiral molecules like (S)-lactates to asymmetrically construct the stereogenic silicon center. nih.gov Such methods allow for the practical, large-scale synthesis of a variety of enantioenriched organosilane building blocks. nih.gov
Improvement of Surface Functionalization Efficiency and Stability
The efficiency of surface functionalization with this compound and the stability of the resulting coating are critical for practical applications, from creating hydrophobic surfaces to preparing stationary phases for chromatography. gelest.com Efficiency is often determined by factors such as reaction time, surface coverage, and the density of the resulting self-assembled monolayer (SAM). nist.govnih.gov Stability relates to the coating's ability to withstand environmental factors like temperature and humidity without degrading. nih.govresearchgate.net
Research has shown that reaction conditions profoundly impact efficiency. For example, silanization protocols that exclude water during the reaction and washing steps, using a solvent like toluene, have been found to produce superior surface treatments compared to those involving water. nih.gov The speed of the reaction can also be a challenge, with some grafting procedures requiring several hours. nih.gov However, recent studies have demonstrated that using alkyl silanols on hydrogen-terminated silicon can achieve rapid functionalization (15 minutes at room temperature), a process that can be accelerated to just 1-2 minutes with UV light irradiation. nih.gov
The long-term stability of organosilane SAMs is another key research focus. Alkyl-terminated SAMs, such as those formed by this compound, are generally very stable regardless of the alkyl chain length. nih.gov Thermal stability studies on similar alkyltrichlorosilane monolayers on silica have shown they can be stable up to 525 K (252 °C), with some evidence of stability up to 600 °C. researchgate.net However, long-term exposure to certain conditions can lead to degradation. mdpi.com Improving stability may involve optimizing the cross-linking density within the siloxane network or exploring different anchoring chemistries to enhance the covalent bonding to the substrate. nih.govnih.gov
Table 2: Factors Influencing Surface Functionalization with Alkyltrichlorosilanes
| Factor | Influence on Efficiency | Influence on Stability | Research Focus |
|---|---|---|---|
| Solvent System | Affects silane hydrolysis and reaction rate. Anhydrous solvents often yield better results. nih.gov | Can impact the final structure and packing of the monolayer, affecting hydrolytic stability. | Optimization of solvent mixtures for specific substrates and applications. |
| Reaction Time & Temperature | Directly correlates with surface coverage up to a saturation point. | Annealing after deposition can improve molecular packing and thermal stability. nist.gov | Development of rapid functionalization techniques (e.g., UV-assisted grafting). nih.gov |
| Substrate Preparation | Surface hydroxyl group density is critical for covalent bond formation. researchgate.net | A well-prepared, clean surface ensures strong anchoring and uniform coverage. | Advanced surface etching and cleaning protocols to maximize reactive sites. nih.gov |
| Water Content | A small amount of water is necessary for hydrolysis, but excess water can lead to bulk polymerization. | Incomplete hydrolysis or condensation can leave reactive sites that compromise long-term stability. | Precise control of humidity and moisture in the reaction environment. |
Q & A
Q. How can researchers resolve contradictions in reported reaction yields for this compound synthesis under varying solvent systems?
- Methodological Answer : Systematic analysis of solvent polarity (e.g., hexane vs. THF) and temperature gradients is required. Design a factorial experiment to isolate variables affecting yield, such as moisture content, stoichiometric ratios, and reaction time. Use ANOVA to determine statistical significance of solvent effects, referencing peer-reviewed kinetic studies .
Q. What advanced analytical strategies can differentiate this compound from structural analogs like n-octyltrichlorosilane in mixed systems?
- Methodological Answer : High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) can distinguish mass differences (e.g., C₄H₉ vs. C₈H₁₇ groups). Pair with tandem MS/MS fragmentation patterns and chromatographic retention time databases for unambiguous identification .
Q. How do trace impurities (e.g., hexachlorodisilane) in this compound impact its reactivity in surface functionalization studies?
- Methodological Answer : Conduct controlled doping experiments to introduce impurities (e.g., 0.1–1.0% hexachlorodisilane) and monitor reactivity via quartz crystal microbalance (QCM) or X-ray photoelectron spectroscopy (XPS). Compare results with purity-certified samples (>98% GC) to quantify kinetic interference .
Q. What computational models (e.g., DFT, MD) best predict the hydrolysis pathways of this compound in aqueous environments?
- Methodological Answer : Density functional theory (DFT) simulations (e.g., B3LYP/6-31G*) can map transition states for Si–Cl bond cleavage. Molecular dynamics (MD) simulations in explicit water models (TIP3P) reveal aggregation behavior. Validate predictions with experimental kinetic data and in situ Raman spectroscopy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
